6-Phenylpyrimidin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXYYBHDSNBGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355799 | |
| Record name | 6-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-29-8 | |
| Record name | 6-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Landscape of 6-Phenylpyrimidin-4-amine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-phenylpyrimidin-4-amine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. These derivatives have garnered significant interest for their potential as therapeutic agents, targeting a range of diseases from inflammation to cancer. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and relevant biological pathways associated with this important class of molecules.
Synthetic Strategies and Methodologies
The construction of the this compound scaffold is most commonly achieved through a well-established synthetic route involving the cyclization of a chalcone precursor with a guanidine salt. This versatile method allows for the introduction of diverse substituents on the phenyl rings, enabling the exploration of structure-activity relationships (SAR).
A general and widely adopted approach involves a two-step process. The first step is a Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone. This intermediate is then cyclized with guanidine hydrochloride in the presence of a base to yield the desired 4,6-diarylpyrimidin-2-amine. Subsequent modifications can be performed to introduce further diversity.
General Synthesis Workflow
Caption: General two-step synthesis of this compound derivatives.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound derivatives. Below are representative protocols extracted from the literature.
Protocol 1: Synthesis of 4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine Derivatives[1][2]
Step 1: Synthesis of Chalcones
-
To a solution of a 4-substituted acetophenone (1 equivalent) in a suitable solvent (e.g., ethanol), add 4-(methylsulfonyl)benzaldehyde (1 equivalent).
-
Add a catalytic amount of a base (e.g., 40% NaOH solution) dropwise to the mixture at a low temperature (0-5 °C).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 3-4 hours) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Step 2: Synthesis of 4,6-Disubstituted-pyrimidin-2-amines
-
In a round-bottom flask, dissolve the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1 equivalent) in a high-boiling point solvent such as dimethylformamide (DMF).
-
Add a base (e.g., sodium hydroxide) to the mixture.
-
Reflux the reaction mixture for 6-7 hours at a temperature of 50-60 °C.[1]
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., methanol) to obtain the pure this compound derivative.[2]
Protocol 2: Synthesis of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives via Suzuki and Buchwald-Hartwig Coupling[5]
This approach offers an alternative for creating highly substituted derivatives.
-
Initial Substitution: React a commercially available dichloropyrimidine (e.g., 2,4-dichloro-5-methylpyrimidine) with a substituted aminomethylpiperidine, -pyrrolidine, or -azetidine.
-
Suzuki Coupling: Perform a Suzuki coupling reaction with a suitable boronic acid (e.g., 2-isopropylphenyl boronic acid) using a palladium catalyst (e.g., Pd(PPh₃)₄ or a silica-bound DPP-palladium catalyst) to introduce the phenyl group at the 2-position.[3] This reaction is often carried out in a microwave reactor at elevated temperatures (e.g., 150 °C) for a short duration (e.g., 30 minutes).[3]
-
Buchwald-Hartwig Cross-Coupling: The final amine substituent is introduced via a Buchwald-Hartwig cross-coupling reaction with the desired amine.[3]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives as reported in the literature.
| Compound ID | R1 (at position 6) | R2 (at position 4) | Yield (%) | Melting Point (°C) | Reference |
| IIa | Phenyl | 4-Nitrophenyl | 52.6 | 180-182 | [1] |
| IIb | Phenyl | 4-Methoxyphenyl | 62.6 | 212-214 | [1] |
| IIc | 4-Nitrophenyl | 4-Methoxyphenyl | 59.9 | 190-192 | [1] |
| IId | 4-Nitrophenyl | 4-Chlorophenyl | 55.5 | 222-224 | [1] |
Table 1: Synthesis of 4,6-disubstituted di-(phenyl)pyrimidin-2-amines.
Biological Activity and Signaling Pathways
Derivatives of this compound have been investigated for their potential to modulate various biological pathways implicated in disease. Two notable examples are the inhibition of cyclooxygenase-2 (COX-2) and the deubiquitinase complex USP1/UAF1.
COX-2 Inhibition
Certain 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been identified as selective inhibitors of COX-2.[4][5] COX-2 is an enzyme that is often upregulated in inflamed tissues and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[4] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with fewer gastrointestinal side effects.[4]
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
USP1/UAF1 Deubiquitinase Inhibition
N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[3][6] This complex plays a crucial role in the DNA damage response by regulating the ubiquitination status of key proteins such as PCNA.[6] Inhibition of USP1/UAF1 can lead to increased levels of monoubiquitinated PCNA, which can in turn sensitize cancer cells to DNA damaging agents, making this a promising target for anticancer therapies.[6]
Caption: Inhibition of the USP1/UAF1 deubiquitinase complex.
This technical guide provides a foundational understanding of the synthesis and biological relevance of this compound derivatives. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 6-Phenylpyrimidin-4-amine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents.[1][2] Its structural versatility makes it a privileged scaffold in medicinal chemistry, particularly for the development of anticancer agents.[3][4] Analogs based on the 6-phenylpyrimidin-4-amine core have emerged as a promising class of compounds, demonstrating potent inhibitory activity against various key targets in cellular signaling pathways. These derivatives have been extensively investigated for their ability to modulate the activity of protein kinases and other enzymes implicated in cancer progression, such as deubiquitinases.[5][6][7] This document provides a comprehensive overview of the biological activities of this compound analogs, summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways and workflows to support ongoing research and drug development efforts.
Quantitative Data Presentation: Biological Activity of Analogs
The antiproliferative and enzyme inhibitory activities of various pyrimidine derivatives, including this compound analogs, have been evaluated against numerous cancer cell lines and protein targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for several series of these compounds.
Table 1: Inhibitory Activity of N-Benzyl-2-phenylpyrimidin-4-amine Analogs against USP1/UAF1 Deubiquitinase. [5][8]
| Compound | R Group (Position 5) | IC50 (nM) |
| 39 | 6-Me | 210 |
| 40 | 5,6-diMe | 120 |
| 45 | Cyclopentyl | 160 |
| 49 | OMe | 70 |
| 50 | F | 110 |
| 51 | NH₂ | 310 |
| 52 | NMe₂ | 190 |
| 53 | SMe | 110 |
| ML323 (70) | 5-Me | Not specified directly, but noted as having nanomolar potency. |
Table 2: Anticancer Activity of Indazol-Pyrimidine Derivatives against Various Cell Lines. [3]
| Compound | Cell Line | IC50 (µM) |
| 4a | MCF-7 | 2.958 |
| 4d | MCF-7 | 4.798 |
| 4f | MCF-7 | 1.629 |
| 4g | MCF-7 | 4.680 |
| 4i | MCF-7 | 1.841 |
| Doxorubicin (Ref.) | MCF-7 | 8.029 |
Table 3: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives. [9]
| Compound | Target Kinase | IC50 (nM) |
| 5k | EGFR | 79 |
| 5k | Her2 | 40 |
| 5k | VEGFR2 | 136 |
| Erlotinib (Ref.) | EGFR | 55 |
| **Staurosporine (Ref.) | Her2 | 38 |
| Sunitinib (Ref.) | VEGFR2 | 261 |
Table 4: PLK4 Kinase Inhibitory Activity of Aminopyrimidine Derivatives. [10]
| Compound | Target Kinase | IC50 (µM) |
| 3b | PLK4 | 0.0312 |
| 3r | PLK4 | 0.0174 |
| 8a | PLK4 | 0.5196 |
| 8h | PLK4 | 0.0067 |
Key Signaling Pathways
This compound analogs exert their biological effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. Key targets include protein kinases and enzymes involved in the DNA damage response.
Receptor Tyrosine Kinase (RTK) Signaling
Many pyrimidine derivatives function as potent kinase inhibitors.[7] Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR are crucial for cell signaling that drives proliferation and angiogenesis. Analogs of this compound can act as ATP-competitive inhibitors, blocking the kinase domain and preventing downstream signal transduction, which is a common mechanism for anticancer agents.[9][11][12]
USP1/UAF1 and DNA Damage Response
The USP1/UAF1 deubiquitinase complex is a critical regulator of the DNA damage response pathway.[6] It removes ubiquitin from proteins like PCNA, playing a role in DNA repair. Inhibition of USP1/UAF1 by compounds such as N-benzyl-2-phenylpyrimidin-4-amine derivatives can lead to increased levels of monoubiquitinated PCNA, disrupting DNA repair mechanisms and inducing cell death in cancer cells.[5][6]
Experimental Protocols
Reproducible and standardized methodologies are essential for evaluating the biological activity of novel compounds. Below are detailed protocols for key in vitro assays commonly used in the study of anticancer agents.
General Workflow for In Vitro Evaluation
The preclinical evaluation of new chemical entities typically follows a standardized workflow, from initial synthesis to detailed biological characterization.
MTT Cell Proliferation Inhibition Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[1][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include vehicle control (DMSO) and untreated control wells.[1]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression (sigmoidal dose-response curve).[1][14]
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This biochemical assay is a robust method for high-throughput screening of kinase inhibitors. It measures the phosphorylation of a substrate by a kinase.[14]
Materials:
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
Recombinant kinase (e.g., PIM-1, EGFR)
-
Biotinylated peptide substrate and ATP solution
-
Test compounds (serially diluted in DMSO)
-
HTRF® detection reagents (e.g., Europium-labeled anti-phospho-antibody and XL665-labeled streptavidin)
-
Low-volume 384-well plates
-
HTRF®-compatible plate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of the kinase, substrate/ATP mix, and test compounds in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, followed by the kinase solution.
-
Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and initiate detection by adding the HTRF® detection reagent mixture to each well. Incubate at room temperature for 60 minutes, protected from light.[14]
-
Signal Reading: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).[14]
-
Data Analysis: Calculate the HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) x 10,000. Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor). Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[14]
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis induced by the test compounds. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound at its IC50 concentration
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.[1]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[11]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the pro-apoptotic effect of the compound.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
The Structure-Activity Relationship of 6-Phenylpyrimidin-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes implicated in diseases such as cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of molecules, focusing on their activity as inhibitors of Ubiquitin-Specific Protease 1 (USP1), Epidermal Growth Factor Receptor (EGFR), and Polo-like Kinase 4 (PLK4). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows.
Introduction to the this compound Core
The this compound core consists of a pyrimidine ring substituted with a phenyl group at the 6-position and an amine group at the 4-position. This versatile scaffold allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. The key positions for modification that significantly influence biological activity are typically the amine at the 4-position, the phenyl ring at the 6-position, and the 2-position of the pyrimidine ring.
Structure-Activity Relationship (SAR) Analysis
The following sections delve into the specific SAR of this compound derivatives against three key therapeutic targets.
USP1/UAF1 Deubiquitinase Inhibitors
The USP1-UAF1 complex is a key regulator of DNA damage response, making it an attractive target for cancer therapy. N-benzyl-2-phenylpyrimidin-4-amine derivatives have emerged as potent inhibitors of this complex.[1][2][3][4][5][6][7]
| Compound ID | R1 (at C2 of Pyrimidine) | R2 (at N4 of Pyrimidine) | R3 (on Benzyl Ring) | IC50 (µM) | Reference |
| 1 | Phenyl | Benzyl | H | 1.1 | [4] |
| 2 | 2-isopropyl-phenyl | Benzyl | H | 0.18 | [4] |
| 3 | Phenyl | (4-(pyridin-3-yl)phenyl)methyl | H | 1.1 | [4] |
| 4 | 2-isopropyl-phenyl | (4-(pyridin-3-yl)phenyl)methyl | H | 0.05 | [4] |
| 5 | Phenyl | Benzyl | 3-pyridyl | 1.1 | [4] |
| ML323 (70) | 2-isopropyl-phenyl | (4-(1H-1,2,3-triazol-4-yl)phenyl)methyl | H | 0.076 | [5] |
This table presents a selection of data to illustrate key SAR trends. For a comprehensive list of compounds, please refer to the cited literature.
-
Substitution at the 2-position of the pyrimidine ring: A phenyl group at this position is a common feature. Introducing bulky alkyl groups at the ortho position of this phenyl ring, such as an isopropyl group, significantly enhances inhibitory potency.[4]
-
Substitution at the 4-position amine: An N-benzyl group is crucial for activity. The potency can be further improved by substituting the phenyl ring of the benzyl group with heterocycles like pyridine or triazole.[4][5]
-
Core Modifications: Replacing the central phenyl group of the N-benzyl substituent with a piperidine ring can maintain comparable potency, suggesting a preference for a six-membered ring in this position.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Spectroscopic Analysis of 6-phenylpyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 6-phenylpyrimidin-4-amine. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases and literature, this guide synthesizes expected spectroscopic characteristics based on data from closely related analogues and general principles of spectroscopic interpretation. It also includes detailed experimental protocols and workflows for acquiring the necessary data.
Introduction
This compound is a heterocyclic organic compound with a molecular formula of C₁₀H₉N₃. Its structure, featuring a pyrimidine ring linked to a phenyl group and an amine substituent, makes it a molecule of interest in medicinal chemistry and materials science. A thorough spectroscopic analysis is crucial for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties. This guide covers the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Data Presentation
Table 1: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 172.08693 |
| [M+Na]⁺ | 194.06887 |
| [M-H]⁻ | 170.07237 |
| [M]⁺• | 171.07910 |
Data sourced from computational predictions.
Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine H-2 | ~8.5 | Singlet |
| Pyrimidine H-5 | ~7.0 | Singlet |
| Phenyl H (ortho) | ~8.1 | Doublet |
| Phenyl H (meta) | ~7.5 | Triplet |
| Phenyl H (para) | ~7.4 | Triplet |
| -NH₂ | ~6.5 - 7.5 | Broad Singlet |
Table 3: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | ~158 |
| Pyrimidine C-4 | ~163 |
| Pyrimidine C-5 | ~105 |
| Pyrimidine C-6 | ~160 |
| Phenyl C-1' (ipso) | ~137 |
| Phenyl C-2'/C-6' (ortho) | ~128 |
| Phenyl C-3'/C-5' (meta) | ~129 |
| Phenyl C-4' (para) | ~131 |
Table 4: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3450 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=N Stretch (Pyrimidine) | 1600 - 1500 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Strong |
| N-H Bend (amine) | 1650 - 1580 | Medium |
| C-H Bend (Aromatic) | 900 - 675 | Strong |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
Sample Preparation (for ESI):
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or acetic acid may be added to promote protonation for positive ion mode.
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).
-
Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Use a quartz cuvette with a 1 cm path length.
Data Acquisition:
-
Record a baseline spectrum using the pure solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships in the spectroscopic analysis of this compound.
Caption: Overall workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for NMR spectroscopy.
Caption: Experimental workflow for Mass Spectrometry.
Conclusion
The spectroscopic analysis of this compound is a critical step in its characterization. While direct experimental data is sparse, this guide provides a robust framework for its analysis based on predicted data and established protocols. The provided workflows and expected spectral characteristics will aid researchers in the successful identification and characterization of this compound. It is recommended that any future synthesis of this compound be accompanied by a comprehensive publication of its experimental spectroscopic data to enrich the scientific literature.
An In-depth Technical Guide to the Physicochemical Properties of 6-Phenylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phenylpyrimidin-4-amine is a heterocyclic aromatic amine containing a pyrimidine ring substituted with a phenyl group. This scaffold is of significant interest in medicinal chemistry and drug development due to the prevalence of the phenylpyrimidine core in a variety of biologically active molecules, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this report combines predicted data for the target compound with available experimental data for its close structural analogs. Detailed experimental protocols for the synthesis and determination of key physicochemical parameters are also provided, alongside a discussion of the potential biological relevance of this compound class in the context of cell signaling pathways.
Chemical Identity and Predicted Physicochemical Properties
Table 1: Chemical Identity of this compound
| Parameter | Value |
| IUPAC Name | This compound |
| Synonyms | 4-amino-6-phenylpyrimidine |
| Molecular Formula | C₁₀H₉N₃ |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC=N2)N |
| InChI Key | RQVMAKERQNFHSS-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties of this compound and Experimental Data of Analogs
| Property | Predicted for this compound | Experimental Data for Analogs |
| Molecular Weight ( g/mol ) | 171.20 | 185.22 (6-methyl-5-phenylpyrimidin-4-amine)[1] |
| 227.30 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2] | ||
| 292.29 (4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine)[3] | ||
| Melting Point (°C) | Data not available | 189-190 (4,6-Dichloro-5-methylpyrimidin-2-amine) |
| 193-195 (4,6-Dichloro-5-phenylpyrimidin-2-amine) | ||
| Boiling Point (°C) | Data not available | Data not available |
| XLogP3 (logP) | 1.5 | 1.9 (6-methyl-5-phenylpyrimidin-4-amine)[1] |
| 3.1 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2] | ||
| pKa (most basic) | ~4.0 (Predicted) | Data not available |
| Solubility | Data not available | Data not available |
| Hydrogen Bond Donor Count | 2 | 2 (6-methyl-5-phenylpyrimidin-4-amine)[1] |
| 0 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2] | ||
| Hydrogen Bond Acceptor Count | 3 | 3 (6-methyl-5-phenylpyrimidin-4-amine)[1] |
| 3 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2] | ||
| Rotatable Bond Count | 1 | 1 (6-methyl-5-phenylpyrimidin-4-amine)[1] |
| 3 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2] | ||
| Topological Polar Surface Area (TPSA) (Ų) | 51.8 | 51.8 (6-methyl-5-phenylpyrimidin-4-amine)[1] |
| 29.0 (N,N-diethyl-6-phenylpyrimidin-4-amine)[2] |
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and widely applicable method for the synthesis of 4,6-disubstituted pyrimidines involves the condensation of a chalcone with guanidine. A representative protocol is detailed below.
Representative Synthesis of a 4,6-Disubstituted Pyrimidin-2-amine
This protocol describes a two-step synthesis of a 4,6-diarylpyrimidin-2-amine, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of an appropriate acetophenone (1 equivalent) in ethanol, add an equimolar amount of a suitable benzaldehyde (1 equivalent).
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) while stirring the mixture at a low temperature (0-5 °C).
-
Continue stirring for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry the product. Recrystallize from a suitable solvent like ethanol if necessary.
Step 2: Cyclization to the Pyrimidine
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1 equivalent) in a solvent such as dimethylformamide (DMF).
-
The reaction is typically carried out for 6-7 hours at a temperature of 50-60 °C.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrimidine product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocols for Physicochemical Property Determination
The following are general, widely accepted protocols for determining the key physicochemical properties of small molecules.
-
Finely powder a small amount of the dry sample.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
-
Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Prepare a solution of the compound in one of the two immiscible solvents (typically n-octanol and water), pre-saturated with the other solvent.
-
Add a known volume of this solution to a flask containing a known volume of the second solvent.
-
Seal the flask and shake it vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Dissolve an accurately weighed amount of the compound in a suitable solvent (often a mixture of water and a co-solvent like methanol or DMSO for compounds with low water solubility).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Biological Significance and Signaling Pathways
The phenylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds that target protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Derivatives of phenylpyrimidine have been identified as potent inhibitors of a variety of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival.[4][5] Overactivity of EGFR is common in many cancers.
-
Bcr-Abl Tyrosine Kinase: A constitutively active fusion protein that is the causative agent of chronic myeloid leukemia (CML).[6] Phenylpyrimidine-based drugs like imatinib are highly effective inhibitors of Bcr-Abl.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels.[7] Inhibition of VEGFR is a major strategy in cancer therapy to cut off the blood supply to tumors.
Given the structural similarity of this compound to known kinase inhibitors, it is plausible that this compound and its derivatives could also exhibit inhibitory activity against one or more protein kinases. The general mechanism of action for many of these inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction pathway.
Conclusion
This compound represents a core chemical structure with significant potential in drug discovery, particularly in the development of kinase inhibitors. While experimental data for this specific molecule is limited, computational predictions and data from close analogs provide valuable insights into its physicochemical properties. The synthetic routes and analytical protocols described in this guide offer a framework for the preparation and characterization of this and related compounds. Further investigation into the biological activity of this compound and its derivatives is warranted to explore their potential as therapeutic agents.
References
- 1. 6-Methyl-5-phenylpyrimidin-4-amine | C11H11N3 | CID 66431129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-diethyl-6-phenylpyrimidin-4-amine | C14H17N3 | CID 1235438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine | C16H12N4O2 | CID 12360504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 6-Phenylpyrimidin-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the multifaceted mechanisms of action of 6-phenylpyrimidin-4-amine derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of key biological targets implicated in diseases such as cancer and inflammation. This document details the experimental protocols to elucidate these mechanisms, presents quantitative data for structure-activity relationship (SAR) analysis, and visualizes the associated signaling pathways.
Core Mechanisms of Action
This compound derivatives have been shown to exert their biological effects primarily through the inhibition of several distinct classes of enzymes. The core chemical structure allows for modifications that can be tailored to achieve selectivity and potency against these targets. The principal mechanisms of action investigated in this guide are:
-
Kinase Inhibition: Targeting receptor tyrosine kinases such as KIT and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), as well as FMS-like Tyrosine Kinase 3 (FLT3).
-
Cyclooxygenase-2 (COX-2) Inhibition: Acting as selective inhibitors of COX-2, a key enzyme in the inflammatory cascade.
-
Deubiquitinase (DUB) Inhibition: Specifically targeting the USP1/UAF1 deubiquitinase complex, which is involved in the DNA damage response.
-
B-Cell Lymphoma 6 (BCL6) Inhibition: Disrupting the function of the BCL6 transcriptional repressor, a key oncogene in several types of lymphoma.
Data Presentation: Quantitative Analysis of Inhibitory Activity
The following tables summarize the inhibitory potencies of representative this compound derivatives against their respective targets. This quantitative data is crucial for understanding structure-activity relationships and for the optimization of lead compounds.
Table 1: Kinase Inhibitory Activity of Pyrimidine-4,6-diamine Derivatives against FLT3
| Compound ID | Structure | FLT3 IC₅₀ (nM)[1] |
| M01 | 13.9 | |
| M03 | 25.1 | |
| M17 | 316.2 | |
| M20 | 50.1 | |
| M24 | 794.3 | |
| M34 | 1511.1 |
Table 2: COX-2 Inhibitory Activity of 4,6-Disubstituted Pyrimidine Derivatives
| Compound ID | R¹ | R² | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM)[2][3] | Selectivity Index (COX-1/COX-2) |
| PYZ16 | Diarylpyrazole | Sulfonamide | >5.6 | 0.52 | >10.73 |
| PYZ9 | Pyrazoline | Hydrazone | - | 0.72 | - |
| PYZ10 | Pyrazole-thiourea | Benzimidazole | - | 0.0000283 | - |
| PYZ11 | Pyrazole-thiourea | Benzimidazole | - | 0.0002272 | - |
| VIIa | 2-benzamido-thiophene | 4-fluorophenyl | 19.5 | 0.29 | 67.24 |
Table 3: BCL6 Inhibitory Activity of N-phenyl-4-pyrimidinamine and Related Derivatives
| Compound ID | Assay Type | IC₅₀ (μM) |
| WK692 | HTRF | 0.016[4] |
| FX1 | HTRF | 19.21[4] |
| BI3802 | HTRF | 0.021[4] |
| 7i | AlphaLISA | 170[5] |
| 13 | AlphaLISA | 80[5] |
| 15e | AlphaLISA | 34[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound derivatives.
In Vitro Kinase Inhibition Assay (FLT3)
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against the FLT3 kinase.
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate peptide (e.g., a generic tyrosine kinase substrate or a specific FLT3 substrate)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control.
-
Prepare a master mix containing the FLT3 enzyme and substrate in kinase buffer.
-
Dispense the enzyme/substrate mix into the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP to a final concentration in the range of the Kₘ for ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
COX-2 Enzymatic Assay
This protocol outlines a method to assess the selective inhibition of COX-2 by the test compounds.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
EIA buffer
-
Prostaglandin screening EIA kit (Cayman Chemical or similar)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to separate wells.
-
Add the test compounds to the respective wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a solution of stannous chloride.
-
Quantify the amount of prostaglandin E₂ (PGE₂) produced using a prostaglandin screening EIA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition for each enzyme and determine the IC₅₀ values. The selectivity index is calculated as the ratio of IC₅₀(COX-1)/IC₅₀(COX-2).
BCL6-SMRT Interaction Assay (HTRF)
This Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to screen for inhibitors of the BCL6 and SMRT corepressor interaction.[6]
Materials:
-
GST-tagged BCL6-BTB domain
-
Biotinylated SMRT peptide
-
HTRF buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Europium cryptate-labeled anti-GST antibody (donor)
-
XL665-labeled streptavidin (acceptor)
-
Test compounds in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, GST-BCL6-BTB, and biotinylated SMRT peptide in HTRF buffer.
-
Incubate at room temperature for 30 minutes.
-
Add the HTRF detection reagents (europium cryptate-labeled anti-GST and XL665-labeled streptavidin).
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the HTRF signal (emission at 665 nm and 620 nm after excitation at 320 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and determine the percent inhibition and IC₅₀ values.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., lymphoma cell lines for BCL6 inhibitors, various cancer cell lines for kinase inhibitors)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis
Western blotting is used to detect changes in protein expression and phosphorylation status of key signaling molecules upon treatment with the inhibitors.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-KIT, anti-KIT, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-BCL6, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the test compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH). For phosphorylation analysis, normalize the phosphorylated protein signal to the total protein signal.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound derivatives.
Caption: General experimental workflow.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.aalto.fi [research.aalto.fi]
- 4. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL6 suppression of BCL2 via Miz1 and its disruption in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bdb99.ucsd.edu]
Discovery of Novel 6-Phenylpyrimidin-4-amine Based Compounds: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 6-phenylpyrimidin-4-amine based compounds. Tailored for researchers, scientists, and drug development professionals, this document details the core aspects of this promising class of molecules, including their synthesis, diverse biological activities, and the experimental protocols necessary for their evaluation.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, acting as inhibitors of key cellular targets implicated in various diseases, most notably in oncology and inflammation. This guide will explore the structure-activity relationships, quantitative biological data, and detailed methodologies that underpin the ongoing research and development of these compounds.
Synthesis of the this compound Core
The synthesis of 4,6-disubstituted-pyrimidin-2-amine derivatives is a well-established process in medicinal chemistry. A common and effective method involves a multi-step synthesis beginning with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine.[1][2]
A general synthetic scheme involves the reaction of a substituted acetophenone with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide in ethanol, to yield a chalcone.[1][3] This intermediate is then cyclized with guanidine hydrochloride in a solvent like dimethylformamide (DMF) under reflux conditions to afford the final 4,6-disubstituted-pyrimidin-2-amine product.[1][2][3]
Further modifications, such as N-benzylation or Suzuki coupling, can be employed to introduce additional diversity and optimize the biological activity of the core scaffold.[4][5]
Biological Activities and Quantitative Data
Compounds based on the this compound scaffold have been investigated for a variety of biological activities. The following sections and tables summarize the key findings and quantitative data for their major therapeutic applications.
Kinase Inhibition
A significant area of research for this compound derivatives has been their activity as kinase inhibitors. Notably, these compounds have shown potent inhibition of Aurora kinases, which are key regulators of mitosis and are frequently overexpressed in cancer.[6][7]
| Compound | Target Kinase | Kᵢ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| CYC116 (18) | Aurora A | 8.0 | - | - | [6][7] |
| CYC116 (18) | Aurora B | 9.2 | - | - | [6][7] |
| 8h | PLK4 | - | Breast Cancer Cells | 0.0067 | [8] |
| F15 | FLT3 | - | MOLM-13 | 0.253 | [9] |
| F15 | FLT3 | - | MV4-11 | 0.091 | [9] |
USP1/UAF1 Deubiquitinase Inhibition
The USP1/UAF1 deubiquitinase complex is a critical regulator of the DNA damage response, making it an attractive target for anticancer therapies.[10] N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex.[4][10]
| Compound | Target | IC₅₀ (nM) | Reference |
| ML323 (70) | USP1/UAF1 | 76 | [11] |
| 39 | USP1/UAF1 | 210 | [5] |
| 40 | USP1/UAF1 | 120 | [5] |
| 45 | USP1/UAF1 | 160 | [5] |
| 48 | USP1/UAF1 | Potent | [5] |
| 49 | USP1/UAF1 | 70 | [5] |
| 50 | USP1/UAF1 | 110 | [5] |
| 51 | USP1/UAF1 | 310 | [5] |
| 52 | USP1/UAF1 | 190 | [5] |
| 53 | USP1/UAF1 | 110 | [5] |
Cyclooxygenase (COX-2) Inhibition
Certain 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[1][12]
| Compound | Target | % Inhibition (at 10 µM) | IC₅₀ (µM) | Reference |
| 4i | COX-2 | - | Potent | [1][12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Synthesis of 4,6-Disubstituted-pyrimidin-2-amines
This protocol describes a general two-step synthesis of the 4,6-diphenylpyrimidin-2-amine core.
Step 1: Chalcone Synthesis [1][3]
-
To a solution of a substituted acetophenone (1 equivalent) in absolute ethanol, add a 40% aqueous solution of sodium hydroxide.
-
Stir the mixture at 0-2 °C.
-
Add a substituted benzaldehyde (1 equivalent) dropwise to the reaction mixture.
-
Continue stirring for 3-4 hours at 0-2 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
Step 2: Pyrimidine Ring Formation [1][2][3]
-
To a solution of the synthesized chalcone (1 equivalent) in dimethylformamide (DMF), add guanidine hydrochloride (1 equivalent).
-
Reflux the reaction mixture for 6-7 hours at 50-60 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated 4,6-disubstituted-pyrimidin-2-amine by filtration.
-
Wash the product with water and recrystallize from a suitable solvent (e.g., methanol).
Aurora Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against Aurora kinases.[7][12][13]
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂).[13]
-
Prepare a solution of active Aurora A or Aurora B kinase (e.g., 100 ng) in kinase buffer.
-
Prepare a substrate solution containing a suitable substrate (e.g., 1 µg inactive histone H3) and ATP (e.g., 100 µM) in kinase buffer.[13]
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure :
-
In a 96-well plate, add the test inhibitor solution.
-
Add the kinase solution to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 30-60 minutes.[13]
-
-
Detection :
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Analyze the reaction products by Western blotting using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 (Ser10)).[13]
-
Alternatively, use a luminescence-based assay (e.g., ADP-Glo™) to measure kinase activity.[12]
-
Cell Viability (MTT) Assay
This protocol describes the MTT assay to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][4][14]
-
Cell Seeding :
-
Compound Treatment :
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).[14]
-
-
MTT Addition and Incubation :
-
Formazan Solubilization and Measurement :
USP1/UAF1 Deubiquitinase Inhibition Assay
This protocol details an assay to measure the inhibition of the USP1/UAF1 complex.[11][15][16]
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT).[15]
-
Prepare a solution of the USP1/UAF1 complex (e.g., 100 nM) in assay buffer.[15]
-
Prepare a substrate solution of K63-linked diubiquitin (e.g., 2 µM) in assay buffer.[15]
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure :
-
Add the test inhibitor at various concentrations to the assay solution containing the USP1/UAF1 complex.
-
Add the K63-linked diubiquitin substrate to initiate the reaction.
-
Incubate the reaction for 1 hour at 37°C.[15]
-
-
Detection :
COX-2 Enzymatic Assay
This protocol describes a method for screening inhibitors of COX-2 activity.[6][9][17][18]
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8).[18]
-
Prepare a solution of human recombinant COX-2 enzyme.
-
Prepare a solution of heme in the reaction buffer.
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure :
-
Detection :
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways targeted by this compound based compounds and the general workflow for their discovery are provided below.
Caption: Inhibition of Aurora Kinase by this compound compounds.
Caption: Mechanism of COX-2 inhibition by this compound derivatives.
Caption: Inhibition of the USP1/UAF1 deubiquitinase complex.
Caption: General workflow for the discovery of this compound based compounds.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis allows for the generation of diverse libraries of compounds, leading to the identification of potent and selective inhibitors for a range of biological targets. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the potential of this important class of molecules in the development of new medicines.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. promega.com [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. MTT (Assay protocol [protocols.io]
- 15. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Technical Guide to the Theoretical and Computational Analysis of the 6-Phenylpyrimidin-4-amine Scaffold
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine, a heterocyclic aromatic compound containing two nitrogen atoms, is a fundamental core in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1] The substituted pyrimidine scaffold, particularly the 6-phenylpyrimidin-4-amine core, has garnered significant interest in medicinal chemistry due to its prevalence in compounds exhibiting a wide range of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Derivatives of this scaffold have been identified as potent inhibitors of crucial cellular targets like cyclin-dependent kinases (CDKs) and ubiquitin-specific proteases (USPs), making them promising candidates for drug development.[2][3][4]
This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study this compound and its derivatives. It details the protocols for quantum mechanical calculations, molecular docking simulations, and molecular dynamics, and presents a consolidated view of the structural, electronic, and reactive properties of this important chemical scaffold. The aim is to furnish researchers and drug development professionals with a comprehensive resource for understanding and predicting the behavior of these molecules, thereby accelerating the design of novel therapeutics.
Computational Methodologies
A multi-faceted computational approach is essential for a thorough understanding of the this compound scaffold. The typical workflow involves geometry optimization, electronic property calculation, and simulation of interactions with biological targets.
Caption: A typical workflow for the computational analysis of a small molecule.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules.[5][6]
Protocol:
-
Structure Optimization: The initial geometry of the molecule is optimized to find the minimum energy conformation. The Becke-3-Parameter-Lee-Yang-Parr (B3LYP) functional is commonly employed with basis sets such as 6-311G++(d,p) or 6-31G(d).[1][5][7] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface.[1]
-
Vibrational Analysis: Theoretical vibrational frequencies are calculated and compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to validate the optimized geometry.[8][9]
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining chemical reactivity, kinetic stability, and electronic properties.[8][10] A smaller energy gap suggests higher reactivity.[10]
-
Molecular Electrostatic Potential (MEP): The MEP surface is calculated to predict reactive sites for electrophilic and nucleophilic attack. It provides a visual representation of the charge distribution and is useful for understanding intermolecular interactions.[1][5]
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding binding modes and energies, guiding lead optimization.[3][11]
Protocol:
-
Ligand Preparation: The 3D structure of the this compound derivative is optimized using a suitable force field (e.g., Tripos) or DFT methods.[3]
-
Receptor Preparation: The crystal structure of the target protein (e.g., CDK2, PDB ID: 1HCK) is obtained from the Protein Data Bank. Water molecules and co-ligands are typically removed, and hydrogen atoms are added.[11]
-
Docking Simulation: Software like SYBYL or AutoDock is used to dock the prepared ligand into the active site of the receptor. The simulation generates multiple binding poses, which are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[3][11]
-
Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the docked pose and the nature of the interactions.[3][12]
Protocol:
-
System Setup: The best-docked pose is used as the starting point. The complex is placed in a simulation box and solvated with an explicit water model.
-
Simulation: The system is subjected to energy minimization, followed by a period of heating and equilibration. A production run (typically nanoseconds in length) is then performed.
-
Analysis: The trajectory from the simulation is analyzed to assess the stability of the complex (e.g., via Root Mean Square Deviation) and to calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[3]
Theoretical and Computational Results
Molecular Geometry
DFT calculations provide precise bond lengths and angles for the optimized molecular structure. For pyrimidine derivatives, the pyrimidine ring is generally found to be nearly planar.[13] The dihedral angle between the pyrimidine and phenyl rings is a key conformational parameter.
Table 1: Selected Calculated Geometrical Parameters for Pyrimidine Derivatives
| Parameter | Bond/Angle | Typical Calculated Value (Å or °) | Method | Source |
|---|---|---|---|---|
| Bond Length | C-N (pyrimidine ring) | ~1.37 - 1.39 Å | DFT/B3LYP | [1] |
| Bond Length | C-C (phenyl ring) | ~1.34 - 1.53 Å | DFT/B3LYP | [7] |
| Bond Length | C-NH2 | ~1.36 Å | DFT/B3LYP | [7] |
| Dihedral Angle | Pyrimidine-Phenyl | ~3.15 ° | X-ray |[13][14] |
Note: Values are derived from studies on closely related substituted pyrimidine structures.
Vibrational Analysis
Theoretical vibrational spectra are compared with experimental FTIR and Raman data to assign characteristic vibrational modes.
Table 2: Key Vibrational Frequencies for Phenylpyrimidine-Amine Scaffolds
| Vibrational Mode | Experimental Range (cm⁻¹) | Theoretical Range (cm⁻¹) | Source |
|---|---|---|---|
| N-H Stretching (amine) | 3310 - 3450 | ~3407 | [7][15] |
| C-H Aromatic Stretching | 3037 - 3480 | - | [15][16] |
| C=N Stretching (pyrimidine) | 1510 - 1589 | - | [15] |
| C=C Aromatic Stretching | 1656 - 1657 | - |[15] |
Electronic Properties (HOMO-LUMO Analysis)
The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity. A lower gap often correlates with higher biological activity.
Table 3: Frontier Molecular Orbital Energies for Pyrimidine Derivatives
| Compound Derivative | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Source |
|---|---|---|---|---|---|
| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | B3LYP/6-311G++(d,p) | [1] |
| 4-aminopyrazolo(3,4-d)pyrimidine | - | - | 4.867 | B3LYP/6-31+G**(d,p) | [17] |
| 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | - | - | - | B3LYP/6-31G** |[6] |
Note: Direct HOMO/LUMO values for the specific this compound were not found; values for related heterocyclic amines are presented.
Caption: Relationship between the HOMO-LUMO energy gap and chemical reactivity.
Molecular Docking and Interaction Studies
Studies on derivatives of this compound have identified them as inhibitors of several key protein targets in cancer and other diseases.
-
Cyclin-Dependent Kinases (CDK2/4/6): These proteins are crucial regulators of the cell cycle, and their inhibition can halt cancer cell proliferation.[3] Docking studies show that pyrimidine derivatives bind in the ATP-binding pocket of CDKs, with binding energies ranging from -7.4 to -7.9 kcal/mol.[11] Key interactions often involve hydrogen bonds with residues like Lys33 and Asp145.[12]
-
USP1/UAF1 Deubiquitinase Complex: This complex is involved in the DNA damage response, and its inhibition is a promising anticancer strategy. N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown nanomolar inhibitory potency against this target.[2][4]
Table 4: Molecular Docking Results for Phenylpyrimidine Derivatives
| Compound/Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Source |
|---|---|---|---|---|
| 4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine | CDK2 | 1HCK | -7.9 | [11] |
| 4-(2-amino-3,5-dibromophenyl)-6-phenylpyrimidin-2-amine | CDK2 | 1HCK | -7.7 | [11] |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-bromophenyl)pyrimidin-2-amine | CDK2 | 1HCK | -7.5 | [11] |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine | CDK2 | 1HCK | -7.4 |[11] |
Experimental Protocols
Synthesis
The synthesis of 4,6-disubstituted pyrimidin-2-amines, a class that includes this compound, commonly proceeds via the cyclization of a chalcone derivative with guanidine.[15][18]
Caption: General synthesis pathway for 4,6-diarylpyrimidin-2-amines.
Protocol:
-
Chalcone Synthesis: A substituted acetophenone and a substituted benzaldehyde are reacted in the presence of a base, such as 40% sodium hydroxide, in a solvent like absolute ethanol. The reaction is typically stirred at low temperatures (0-2 °C).[15]
-
Pyrimidine Ring Formation: The resulting chalcone derivative (0.01 mol) is refluxed with guanidine hydrochloride (0.01 mol) in a solvent such as ethanol or DMF, often with a base like sodium hydroxide, for several hours.[11][15]
-
Workup and Purification: The reaction mixture is poured into ice-cold water to precipitate the product. The solid is then filtered, washed, dried, and recrystallized from a suitable solvent like ethanol to yield the pure pyrimidine derivative.[11]
Characterization
The structure of the synthesized compounds is confirmed using a combination of spectroscopic techniques.
-
FTIR Spectroscopy: To identify characteristic functional groups like N-H (amine), C=N, and C=C (aromatic).[11][15]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to confirm the chemical structure, showing the number and environment of protons and carbon atoms.[11][15]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.[15]
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, serving as the foundation for potent inhibitors of various therapeutic targets. This guide has outlined the key theoretical and computational methodologies—from DFT and molecular docking to MD simulations—that are instrumental in elucidating the properties of these compounds. By integrating computational predictions with experimental synthesis and characterization, researchers can effectively explore the structure-activity relationships of this scaffold. The data and protocols summarized herein provide a robust framework for the rational design and development of novel drug candidates based on the this compound core, paving the way for future therapeutic innovations.
References
- 1. irjweb.com [irjweb.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 8. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Butyl-4-methyl-6-phenylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Butyl-4-methyl-6-phenyl-pyrimidin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Patent Landscape of 6-Phenylpyrimidin-4-amine Analogs: A Technical Guide for Drug Discovery Professionals
Introduction
The 6-phenylpyrimidin-4-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous patented compounds with diverse therapeutic applications. This technical guide provides an in-depth analysis of the patent landscape for these analogs, targeting researchers, scientists, and drug development professionals. We will explore the key therapeutic targets, summarize quantitative biological data, detail relevant experimental protocols, and visualize critical signaling pathways to offer a comprehensive resource for those innovating in this chemical space.
Key Therapeutic Targets and Patented Scaffolds
Analysis of the patent literature reveals that this compound analogs have been primarily developed as inhibitors of key enzymes and proteins implicated in cancer and inflammatory diseases. The main therapeutic targets include Cyclooxygenase-2 (COX-2), B-cell lymphoma 6 (BCL6), Phosphoinositide 3-kinase (PI3K), Anaplastic Lymphoma Kinase (ALK), and AXL receptor tyrosine kinase.
Table 1: Overview of Patented this compound Analogs and their Therapeutic Targets
| Therapeutic Target | Key Patent Applicants/Assignees | Indication(s) | Representative Structure/Scaffold |
| COX-2 | University of Mosul | Anti-inflammatory, Anticancer | 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives |
| BCL6 | East China Normal University | Diffuse Large B-cell Lymphoma (DLBCL) | N-phenyl-4-pyrimidinamine derivatives |
| PI3K/mTOR | AstraZeneca | Proliferative Diseases | 2-benzimidazolyl-6-morpholino-4-phenylpyrimidine derivatives |
| ALK | Unspecified | Cancer, Proliferative Diseases | N-phenyl-N'-(substituted phenyl)pyrimidine-2,4-diamine derivatives |
| Axl Kinase | Unspecified | Cancer | Substituted N-phenylpyrimidin-2-amine analogs |
Quantitative Biological Data
The potency of these analogs is a critical aspect of their patentability and therapeutic potential. The following tables summarize key quantitative data, such as IC50 values, extracted from relevant patents and scientific literature.
Table 2: In Vitro Inhibitory Activity of Representative this compound Analogs
| Compound ID | Target | Assay Type | IC50 (µM) | Patent/Reference |
| Compound 4i | COX-2 | Enzymatic Assay | Potent (exact value not specified) | [1][2] |
| Compound 14j | BCL6 | Competitive Binding Assay | Potent (exact value not specified) | [3] |
| Not Specified | PI3K | Kinase Assay | Not Specified | [4] |
| Not Specified | ALK | Kinase Assay | Not Specified | [5] |
| Not Specified | Axl | Kinase Assay | Not Specified |
Note: Specific IC50 values are often not disclosed in initial patent filings but are characterized in subsequent scientific publications.
Signaling Pathways
Understanding the mechanism of action of these compounds requires a clear visualization of the signaling pathways they modulate.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Many cancers exhibit aberrant activation of this pathway.
ALK Signaling Pathway in Cancer
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of various cancers.
AXL Signaling Pathway
AXL receptor tyrosine kinase is implicated in tumor progression, metastasis, and drug resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 4,6-Diphenylpyrimidin-2-amine Derivatives
This protocol outlines a common method for the synthesis of the core scaffold.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
To a stirred solution of a substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature.
-
The reaction mixture is stirred for a specified period (typically 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).
Step 2: Pyrimidine Ring Formation
-
A mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in a suitable solvent (e.g., ethanol or DMF) is refluxed in the presence of a base (e.g., sodium ethoxide or potassium carbonate) for several hours (typically 6-12 hours).
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is precipitated by adding cold water.
-
The solid product is filtered, washed with water, and purified by recrystallization or column chromatography to yield the desired 4,6-diphenylpyrimidin-2-amine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against various kinases.
-
Reagents and Materials : Kinase enzyme, substrate (peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure : a. A kinase reaction is set up in a microplate well containing the kinase, a suitable buffer, and the test compound at various concentrations. b. The reaction is initiated by the addition of a mixture of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes). d. The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a detection reagent and a plate reader.
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition Assay
This protocol is used to evaluate the anti-cancer efficacy of lead compounds in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Cell Implantation : Human cancer cells are implanted subcutaneously into the flank of the mice.
-
Treatment : Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered orally or via injection at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring : Tumor volume and body weight are measured regularly.
-
Endpoint : At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis. The tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The this compound scaffold is a highly versatile and valuable core for the development of novel therapeutics, particularly in the oncology and anti-inflammatory fields. The patent landscape is characterized by a focus on inhibiting key kinases and other enzymes that drive disease progression. This guide provides a foundational understanding of the key patented analogs, their biological activities, mechanisms of action, and the experimental methodologies used in their discovery and development. For researchers and drug development professionals, this information serves as a critical resource for navigating and innovating within this promising area of medicinal chemistry.
References
Initial Screening of 6-Phenylpyrimidin-4-amine Derivatives for Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxic screening of 6-phenylpyrimidin-4-amine derivatives, a class of compounds demonstrating significant potential in anticancer research. This document outlines the experimental methodologies, summarizes key quantitative data, and illustrates the pertinent biological pathways involved in their mechanism of action.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous analogues exhibiting a wide range of biological activities, including potent anticancer effects. The this compound scaffold, in particular, has emerged as a promising framework for the development of novel cytotoxic agents. These compounds have been shown to target various cancer cell lines through diverse mechanisms of action, such as the inhibition of critical cellular enzymes and the induction of apoptosis. This guide focuses on the initial in vitro screening of these derivatives to identify lead compounds for further drug development.
Experimental Protocols
The initial assessment of cytotoxicity for this compound derivatives typically involves a series of standardized in vitro assays. The following protocols are compiled from established research methodologies.
Cell Culture
A panel of human cancer cell lines is selected to evaluate the breadth of cytotoxic activity. Commonly used cell lines include:
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical adenocarcinoma
-
HepG2: Human liver carcinoma
-
HCT-116: Human colorectal carcinoma
-
A549: Human lung carcinoma
-
PC-3: Human prostate cancer
Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curves.
Apoptosis Assay by Flow Cytometry
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay is performed, followed by flow cytometry analysis.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]
Quantitative Data Summary
The following tables summarize the cytotoxic activity (IC50 values) of various this compound derivatives and related compounds from different studies.
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivative (Compound 4) | MCF-7 | 0.57 | Staurosporine | 6.76 | [3] |
| Pyrido[2,3-d]pyrimidine derivative (Compound 4) | HepG2 | 1.13 | Staurosporine | 5.07 | [3] |
| Pyrido[2,3-d]pyrimidine derivative (Compound 11) | MCF-7 | 1.31 | Staurosporine | 6.76 | [3] |
| Pyrido[2,3-d]pyrimidine derivative (Compound 11) | HepG2 | 0.99 | Staurosporine | 5.07 | [3] |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivative (Compound 20) | HCT-116 | Not Specified | Vemurafenib | Not Specified | [4] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (Compound 2) | HT-1080 (Fibrosarcoma) | 13.89 - 19.43 | - | - | [4] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (Compound 2) | MCF-7 | 13.89 - 19.43 | - | - | [4] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (Compound 2) | MDA-MB-231 (Breast) | 13.89 - 19.43 | - | - | [4] |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (Compound 2) | A549 | 13.89 - 19.43 | - | - | [4] |
| Uracil amide derivative (Compound 9) | Human Breast Cancer Cells | 18 | - | - | [4] |
| 2,4-pyrimidinediamine derivative (Compound 12a) | H2228 (Lung) | 0.011 | Ceritinib | >0.1 | [5] |
| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine (Compound 3s) | A549 | Not Specified | SBI-0206965 | Not Specified | [6] |
| Pyridopyrimidinone-thiazole hybrid (Compound K5) | MCF-7 | 119 | - | - | [7] |
| Pyridopyrimidinone-thiazole hybrid (Compound K5) | HeLa | 15 | - | - | [7] |
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visualizations of the experimental processes and the underlying biological mechanisms.
Experimental Workflow
Caption: Workflow for cytotoxic screening and apoptosis analysis.
Signaling Pathways
Certain pyrimidine derivatives function by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth.
Caption: Inhibition of the EGFR signaling pathway.
Some N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is involved in DNA damage response.[8][9]
Caption: USP1/UAF1 inhibition leading to decreased cell survival.
Certain pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation, leading to apoptosis.[3]
Caption: PIM-1 kinase inhibition promoting apoptosis.
Conclusion
The initial screening of this compound derivatives has revealed a class of compounds with significant cytotoxic potential against a range of cancer cell lines. The diverse mechanisms of action, including the inhibition of key kinases and components of the DNA damage response pathway, underscore the therapeutic promise of this chemical scaffold. The data and protocols presented in this guide serve as a foundational resource for researchers in the field, facilitating the identification and optimization of novel anticancer agents. Further in-depth studies are warranted to explore the in vivo efficacy and safety profiles of the most promising candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: One-Pot Synthesis of 6-Phenylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and straightforward synthetic routes to novel pyrimidine derivatives is therefore of significant interest in drug discovery and development. This document provides a detailed protocol for a one-pot, three-component synthesis of 6-phenylpyrimidin-4-amine, a valuable building block for the synthesis of more complex molecules. The described method involves the reaction of benzaldehyde, malononitrile, and guanidine, offering a high-yield and procedurally simple approach to this important intermediate.
Reaction Scheme
The overall reaction for the one-pot synthesis of this compound is as follows:
Benzaldehyde + Malononitrile + Guanidine → this compound
Experimental Protocol
This protocol is based on established three-component condensation reactions for the synthesis of aminopyrimidines.[1][2][3][4][5]
Materials and Equipment:
-
Benzaldehyde (C₇H₆O)
-
Malononitrile (CH₂(CN)₂)
-
Guanidine hydrochloride (CH₅N₃·HCl) or Guanidine carbonate ((CH₅N₃)₂·H₂CO₃)
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., potassium carbonate)
-
Absolute ethanol (EtOH)
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Recrystallization apparatus
-
Melting point apparatus
-
FT-IR and NMR spectrometers for product characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the base (e.g., sodium ethoxide) in absolute ethanol.
-
Addition of Reagents: To the stirred solution of the base in ethanol, add benzaldehyde, malononitrile, and guanidine hydrochloride (or carbonate) in equimolar amounts.
-
Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The residue is then triturated with cold water, and the resulting solid is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and by melting point determination.
Data Presentation
The following table summarizes the typical quantitative data for the one-pot synthesis of this compound.
| Parameter | Value |
| Benzaldehyde (molar ratio) | 1.0 eq |
| Malononitrile (molar ratio) | 1.0 eq |
| Guanidine Salt (molar ratio) | 1.0 eq |
| Base (e.g., NaOEt) | Catalytic to stoichiometric amount |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
Visualizations
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the three-component synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Malononitrile is toxic and should be handled with care.
-
Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Ethanol is flammable; keep away from open flames and ignition sources.
Conclusion
The described one-pot synthesis provides an efficient, high-yielding, and operationally simple method for the preparation of this compound. This protocol is well-suited for laboratory-scale synthesis and can be a valuable tool for researchers in medicinal chemistry and drug development requiring access to this important heterocyclic building block.
References
Application Notes: Utilizing 6-Phenylpyrimidin-4-amine Scaffolds in Kinase Inhibitor Screening
Introduction
The pyrimidine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" for its role in numerous biologically active compounds. Specifically, the aminopyrimidine core is a recurring motif in a multitude of approved and investigational kinase inhibitors.[1][2][3] This is largely due to its ability to act as a bioisosteric replacement for the adenine base of ATP, forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4][5] The 6-phenylpyrimidin-4-amine structure serves as a key building block for developing potent and selective kinase inhibitors. The phenyl group at the 6-position can engage in hydrophobic interactions within the active site, while the amine at the 4-position provides a crucial anchor to the kinase hinge. Further substitutions on these positions are pivotal for modulating potency, selectivity, and pharmacokinetic properties.[1][3]
Mechanism of Action
Derivatives of the this compound scaffold typically function as Type I or Type II kinase inhibitors, competing with ATP for binding to the active site. The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, interacting with the backbone amide groups of the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's catalytic activity.[5] The selectivity and potency of these inhibitors are often dictated by the various substituents on the core scaffold, which interact with adjacent hydrophobic pockets and specific residues within the kinase domain.[1][5]
Key Kinase Targets
Screening assays have demonstrated that derivatives of the aminopyrimidine core exhibit inhibitory activity against a range of kinases implicated in oncology and neurodegenerative diseases. Notable targets include:
-
Aurora Kinases (AURKA, AURKB): These serine/threonine kinases are crucial for mitotic progression. Inhibitors based on the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold have shown potent activity against Aurora A and B kinases.[6][7]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is linked to various cancers. Aminopyrimidine derivatives have been developed as selective inhibitors of FGFR4.[8]
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a target in cancer therapy. Novel inhibitors with an aminopyrimidine core have demonstrated high potency against PLK4.[2]
-
Microtubule Affinity-Regulating Kinases (MARKs): These kinases are implicated in neurodegenerative disorders like Alzheimer's disease. Pyrimidine-based compounds have been identified as inhibitors of MARK4.[9][10]
-
Class III Receptor Tyrosine Kinases (RTKs): This family includes kinases like KIT and PDGFR. Certain 4-anilinopyrimidine derivatives have shown selective inhibition of this subfamily.[1][3]
Data Presentation: Inhibitory Activity of Representative Pyrimidine-Amine Derivatives
The following table summarizes the inhibitory activities of various kinase inhibitors built upon the pyrimidine-amine scaffold. It is important to note that these are derivatives and not the parent this compound compound itself.
| Compound/Derivative Name | Target Kinase | Assay Type | Potency (IC50/Ki) | Reference |
| Compound 6O (An aminodimethylpyrimidinol derivative) | FGFR4 | Kinase Assay | IC50: 75.3 nM | [8] |
| CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) | Aurora A | Kinase Assay | Ki: 8.0 nM | [7] |
| CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) | Aurora B | Kinase Assay | Ki: 9.2 nM | [7] |
| Compound 8h (A pyrimidin-2-amine derivative) | PLK4 | Kinase Assay | IC50: 6.7 nM (0.0067 µM) | [2] |
| Compound 14 (A 4,6-disubstituted pyrimidine derivative) | MARK4 | ATPase Assay | IC50: 7.52 µM | [10] |
| MRT67307 (An aminopyrimidine parent compound) | MARK3 | NanoBRET Assay | Submicromolar IC50 | [9] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Detection)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a target kinase using an ATP-depletion assay format, such as the Kinase-Glo® assay.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is detected via a luciferase-luciferin reaction, which generates a luminescent signal inversely proportional to kinase activity. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.[11][12]
Materials:
-
Target kinase (recombinant, purified)
-
Kinase-specific substrate (peptide or protein)
-
This compound derivative (test compound) dissolved in 100% DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Create a serial dilution series of the this compound derivative in DMSO. A typical starting concentration is 10 mM. Then, create an intermediate dilution in the kinase assay buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted compound to the appropriate wells of a 384-well plate.
-
For controls, add 2.5 µL of buffer with DMSO to "positive control" (100% activity) and "negative control" (0% activity) wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase assay buffer.
-
Add 2.5 µL of this mix to the experimental and positive control wells.
-
Add 2.5 µL of buffer containing only the substrate to the negative control wells.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in kinase assay buffer. The final concentration should be near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition is detectable.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes. The time should be optimized to ensure the reaction remains in the linear range (typically <30% ATP consumption).
-
Signal Detection:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (Lumi_inhibitor - Lumi_max) / (Lumi_min - Lumi_max) (Where Lumi_max is the positive control and Lumi_min is the negative control).
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol determines the effect of a this compound derivative on the proliferation of a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile, clear, flat-bottomed 96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Visualization
Many pyrimidine-amine derivatives target kinases involved in cell cycle control. The diagram below illustrates a simplified signaling pathway involving Aurora Kinase A (AURKA), a key mitotic regulator and a known target for this class of inhibitors.[6][7]
Caption: Inhibition of Aurora Kinase A by a pyrimidine derivative disrupts mitotic progression.
References
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 5. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application of 6-Phenylpyrimidin-4-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse range of therapeutic agents. Its derivatives have demonstrated significant potential in treating a multitude of diseases, primarily by targeting key enzymes and signaling pathways involved in pathogenesis. This document provides a detailed overview of the applications of this compound derivatives, including their synthesis, biological activities, and relevant experimental protocols.
Overview of Biological Activities
Derivatives of this compound have been extensively explored for their therapeutic potential across several key areas:
-
Anticancer Activity: This is the most prominent application, with derivatives showing efficacy as inhibitors of various protein kinases crucial for cancer cell proliferation and survival. Key targets include Aurora kinases, Polo-like kinase 4 (PLK4), and FMS-like tyrosine kinase-3 (FLT3).[1][2][3] They have also been investigated as deubiquitinase (USP1/UAF1) inhibitors and have shown cytotoxic effects against various cancer cell lines.[4][5]
-
Anti-inflammatory Activity: Certain derivatives exhibit potent anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[6][7][8]
-
Antimicrobial and Antiprotozoal Activity: The scaffold has been utilized to develop agents with activity against bacteria, fungi, and protozoa.[9][10]
Key Molecular Targets and Mechanisms of Action
The therapeutic effects of this compound derivatives are attributed to their ability to modulate the activity of several key protein targets.
Kinase Inhibition
The pyrimidine core is adept at forming hydrogen bonds within the ATP-binding pocket of kinases, making it an excellent scaffold for kinase inhibitor design.[11]
-
Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, leading to mitotic failure and apoptosis in cancer cells.[1][12]
-
Polo-like Kinase 4 (PLK4): Novel aminopyrimidine-based derivatives have been developed as highly potent and selective PLK4 inhibitors, showing promise in the treatment of breast cancer.[3]
-
FMS-like Tyrosine Kinase-3 (FLT3): Pyrimidine-4,6-diamine derivatives have been investigated as type II-like inhibitors of FLT3, a key target in acute myeloid leukemia (AML).[2]
-
Casein Kinase 1 (CK1): N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives have been discovered as novel CK1 inhibitors.[13]
COX-2 Inhibition
4-(4-(Methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been designed as selective COX-2 inhibitors. The SO2Me moiety plays a crucial role by inserting into a secondary binding pocket of the COX-2 enzyme, contributing to their selectivity over COX-1.[6][7]
USP1/UAF1 Deubiquitinase Inhibition
N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target in non-small cell lung cancer. Inhibition of this complex leads to increased monoubiquitinated PCNA (Ub-PCNA) levels and decreased cell survival.[4]
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological data for representative this compound derivatives.
| Table 1: Anticancer Activity (Kinase Inhibition) | |||
| Compound Derivative Class | Target Kinase | IC50 / Ki Value | Reference |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A | Ki = 8.0 nM | [12] |
| Aurora B | Ki = 9.2 nM | [12] | |
| Aminopyrimidine core derivatives | PLK4 | IC50 = 0.0067 µM (for compound 8h) | [3] |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 | IC50 = 70 - 310 nM | [4] |
| N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives | CK1 | IC50 = 78 nM | [13] |
| Table 2: Anti-inflammatory Activity (COX-2 Inhibition) | |||
| Compound Derivative Class | Target Enzyme | IC50 Value | Reference |
| Pyrano[2,3-d]pyrimidine derivatives | COX-2 | 0.04 ± 0.09 µmol (for compound 5) | [8] |
| 0.04 ± 0.02 µmol (for compound 6) | [8] | ||
| Pyrimidine-pyridine hybrids | COX-2 | 0.25 - 0.89 µM | [8] |
| Table 3: Antiproliferative Activity against Cancer Cell Lines | |||
| Compound Derivative | Cell Line | IC50 / GI50 Value | Reference |
| Compound 8h (PLK4 inhibitor) | MCF-7 (Breast) | <50 nM | [3] |
| MDA-MB-231 (Breast) | <50 nM | [3] | |
| BT474 (Breast) | <50 nM | [3] | |
| Compound 12b | HT-29 (Colon) | GI50 = 0.44 µM | [14] |
| DU-145 (Prostate) | GI50 = 1.07 µM | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 4,6-Disubstituted di-(phenyl)pyrimidin-2-amines
This protocol is based on the reaction of chalcones with guanidine hydrochloride.[15][16][17]
Step 1: Synthesis of Chalcones
-
Dissolve the appropriate substituted acetophenone in absolute ethanol.
-
Add an equimolar amount of the corresponding aromatic aldehyde.
-
Cool the mixture to 0-2 °C in an ice bath.
-
Slowly add 40% aqueous NaOH solution while stirring.
-
Continue stirring for 3-4 hours at 0-2 °C.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated chalcone by filtration, wash with water until neutral, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of 4,6-Disubstituted di-(phenyl)pyrimidin-2-amines
-
In a round-bottom flask, take equimolar amounts of the synthesized chalcone and guanidine hydrochloride.
-
Add dimethylformamide (DMF) as the solvent.
-
Reflux the reaction mixture for 6-7 hours at 50-60 °C.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from methanol to obtain the pure 4,6-disubstituted di-(phenyl)pyrimidin-2-amine derivative.
In Vitro COX-1/COX-2 Inhibition Assay
This enzymatic assay is used to determine the selective inhibitory activity of the synthesized compounds.[6][7]
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay Buffer: Prepare a Tris-HCl buffer (e.g., 100 mM, pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.
-
Enzyme Incubation: Pre-incubate the enzyme in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes) at 37 °C, terminate the reaction by adding a solution of HCl.
-
Quantification: Measure the concentration of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6][7][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This in vivo assay is a standard model for evaluating acute inflammation.[15][17]
-
Animal Model: Use adult Wistar rats of either sex.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for each synthesized compound.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose (e.g., 10 mg/kg body weight).
-
Induction of Edema: After a certain period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and assess the statistical significance.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 9. Activity of 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines to Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines: synthesis, spectral analysis, and in vitro microbiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Phenoxypyrimidin-4-amine | Benchchem [benchchem.com]
- 12. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 6-N-arylcarboxamidopyrazolo[4,3-d]pyrimidin-7-one derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Phenylpyrimidin-4-amine Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity. These derivatives have demonstrated efficacy against a range of malignancies by targeting key cellular processes involved in cancer progression, including cell cycle regulation, signal transduction, and DNA damage repair. Their mechanism of action often involves the inhibition of critical protein kinases and other enzymes that are dysregulated in cancer cells. This document provides a comprehensive overview of the applications of these derivatives in anticancer drug discovery, including detailed experimental protocols for their evaluation and visualization of their molecular targets and mechanisms.
I. Anticancer Activity of this compound Derivatives
This compound derivatives have shown significant promise as anticancer agents by targeting various protein kinases and other enzymes crucial for tumor growth and survival. The following tables summarize the in vitro activity of representative compounds from this class against various cancer cell lines and molecular targets.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| ML323 | N-benzyl-2-phenylpyrimidin-4-amine | A549 | Non-small cell lung cancer | 1.5 | [1] |
| ML323 | N-benzyl-2-phenylpyrimidin-4-amine | H460 | Non-small cell lung cancer | 1.2 | [1] |
| ML323 | N-benzyl-2-phenylpyrimidin-4-amine | HCT116 | Colon cancer | 2.5 | [1] |
| Compound 8h | Pyrimidin-2-amine | MCF-7 | Breast cancer | 0.045 | |
| Compound 8h | Pyrimidin-2-amine | BT474 | Breast cancer | 0.038 | |
| Compound 8h | Pyrimidin-2-amine | MDA-MB-231 | Breast cancer | 0.062 | |
| Derivative 12 | 4,6-diphenylpyrimidin-2-amine | HCT116 | Colon cancer | Not specified | [2] |
Table 2: Kinase and Enzyme Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase/Enzyme | Inhibition Parameter | Value (nM) | Reference |
| ML323 | USP1/UAF1 | IC50 | 76 | |
| Compound 8h | PLK4 | IC50 | 6.7 | |
| CYC116 | Aurora A | Ki | 8.0 | [3] |
| CYC116 | Aurora B | Ki | 9.2 | [3] |
| Derivative 12 | Aurora A | Not specified | Not specified | [2] |
II. Key Signaling Pathways Targeted
This compound derivatives exert their anticancer effects by modulating several critical signaling pathways. Understanding these pathways is essential for rational drug design and for identifying potential biomarkers of response.
III. Experimental Protocols
Detailed and reproducible protocols are critical for the successful evaluation of novel anticancer compounds. The following section provides step-by-step methodologies for key in vitro assays.
A. General Synthesis of this compound Derivatives
A common and versatile method for the synthesis of this compound derivatives involves a two-step process utilizing Suzuki coupling followed by a Buchwald-Hartwig amination.
Protocol:
-
Suzuki Coupling:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., dioxane, toluene) is added the desired phenylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 2-chloro-4-phenylpyrimidine, is purified by column chromatography.
-
-
Buchwald-Hartwig Amination:
-
To a solution of the 2-chloro-4-phenylpyrimidine intermediate (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent (e.g., toluene, dioxane) is added a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq).
-
The reaction mixture is degassed and heated under an inert atmosphere at 90-110 °C for 6-24 hours.
-
After cooling, the mixture is filtered through celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography to yield the final this compound derivative.
-
B. Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Neutral Red Assay
-
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.
-
Protocol:
-
Plate and treat cells as described in the MTT assay protocol.
-
After the incubation period, remove the treatment medium and add 100 µL of Neutral Red solution (50 µg/mL in serum-free medium) to each well.
-
Incubate for 2 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well and shake for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability and IC50 values as in the MTT assay.
-
C. Apoptosis and Cell Cycle Analysis
1. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The FITC signal (FL1) detects Annexin V binding, and the PI signal (FL2/FL3) detects necrotic cells.
-
2. Cell Cycle Analysis by Propidium Iodide Staining
-
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Seed and treat cells as for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A (to degrade RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
D. In Vitro Kinase and Enzyme Inhibition Assays
1. General In Vitro Kinase Inhibition Assay (e.g., for PLK4, Aurora Kinases)
-
Principle: The inhibitory activity of a compound against a specific kinase is determined by measuring the reduction in the phosphorylation of a substrate in the presence of the compound. This can be quantified using various methods, including radiometric assays (³²P-ATP) or non-radiometric methods like fluorescence/luminescence-based assays (e.g., ADP-Glo™, LanthaScreen™).
-
Protocol (Luminescence-based - ADP-Glo™ as an example):
-
Prepare a reaction mixture containing the purified kinase, a specific substrate, and the kinase assay buffer.
-
Add serial dilutions of the this compound derivative to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Calculate the percent inhibition and IC50 values.
-
2. USP1/UAF1 Deubiquitinase Activity Assay (Fluorescence-based)
-
Principle: The activity of the USP1/UAF1 deubiquitinase complex is measured by the cleavage of a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110). Cleavage of the amide bond between the C-terminal glycine of ubiquitin and rhodamine results in an increase in fluorescence.
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT).
-
In a 384-well plate, add the purified USP1/UAF1 enzyme complex to the reaction buffer.
-
Add serial dilutions of the test compound (e.g., ML323) or a DMSO control.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the Ub-Rho110 substrate.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Determine the initial reaction velocity (slope of the linear phase of fluorescence increase).
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
-
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel anticancer therapeutics. The compounds derived from this core structure have demonstrated potent activity against a variety of cancer-relevant targets, leading to the induction of cell cycle arrest, apoptosis, and the inhibition of tumor growth. The detailed protocols and pathway visualizations provided in these application notes are intended to facilitate the research and development efforts of scientists working to advance these promising molecules into the next generation of cancer therapies.
References
Application Notes and Protocols for the Biological Evaluation of 6-Phenylpyrimidin-4-amine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Phenylpyrimidin-4-amine analogs represent a promising class of heterocyclic compounds with significant potential in drug discovery, particularly in the field of oncology. The core structure of these molecules serves as a versatile scaffold for the development of targeted therapies, frequently acting as inhibitors of various protein kinases involved in cancer cell proliferation and survival signaling pathways. The biological evaluation of these analogs is crucial to determine their potency, selectivity, and mechanism of action.
These application notes provide a comprehensive overview of the experimental procedures for the biological characterization of this compound analogs. Detailed protocols for key in vitro assays are presented, along with guidance on data presentation and visualization of relevant signaling pathways and experimental workflows.
Data Presentation: In Vitro Antiproliferative Activity
The antiproliferative activity of this compound analogs is typically assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for representative pyrimidine derivatives, including those with the this compound scaffold, against various cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
Table 1: IC50 Values of Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile 10b | MCF-7 (Breast) | 7.68 | [1] |
| Pyrimidine-5-carbonitrile 10b | HepG2 (Liver) | 3.56 | [1] |
| Pyrimidine-5-carbonitrile 10b | A549 (Lung) | 5.85 | [1] |
| Furo[2,3-d]pyrimidine 7b | A549 (Lung) | 6.66 | [2] |
| Furo[2,3-d]pyrimidine 7b | HT-29 (Colon) | 8.51 | [2] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | A-549 (Lung) | 16.2 | [3] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | PC-3 (Prostate) | 7.98 | [3] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | HCT-116 (Colon) | 25.61 | [3] |
| 2,4-pyrimidinediamine derivative 12a | SK-N-BE(2) (Neuroblastoma) | 0.0003 - 0.01 | [4] |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Pyrimidine-5-carbonitrile 10b | EGFR | 8.29 | [1] |
| Furo[2,3-d]pyrimidine 4c | VEGFR-2 | 57.1 | [2] |
| Furo[2,3-d]pyrimidine 7b | VEGFR-2 | 42.5 | [2] |
| Furo[2,3-d]pyrimidine 7c | VEGFR-2 | 52.5 | [2] |
| Pyrazolo[3,4-d]pyrimidine 16 | EGFR | 34 | [5] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | EGFRWT | 99 | [3] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | EGFRT790M | 123 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in complete growth medium. The final concentration of DMSO should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound analogs against a specific protein kinase (e.g., EGFR, VEGFR-2). The assay measures the amount of ADP produced, which is a universal product of the kinase reaction, often using a fluorescence-based detection method.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase buffer
-
Substrate peptide
-
ATP
-
This compound analogs (dissolved in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the this compound analogs in kinase buffer. Prepare a solution of the kinase and substrate in kinase buffer. Prepare the ATP solution in kinase buffer.
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound solution to the wells.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Generation: Add the detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Western Blotting
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to determine the effect of this compound analogs on the expression and phosphorylation status of target proteins and downstream signaling molecules.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins, e.g., phospho-EGFR, total-EGFR, phospho-Akt, total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the this compound analogs at the desired concentrations for a specified time. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified EGFR signaling pathway, a common target for this compound analogs. Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound analogs.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro biological evaluation of this compound analogs.
Caption: General experimental workflow for the in vitro evaluation of this compound analogs.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-Phenylpyrimidin-4-amine Libraries
Introduction
The 6-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry and drug discovery, frequently appearing in compounds targeting a wide range of biological targets. Its structural features allow for versatile interactions with protein active sites, making it an ideal core for combinatorial libraries. High-throughput screening (HTS) of these libraries is a critical step in identifying novel hit compounds for therapeutic development. These notes provide detailed protocols and data for screening this compound libraries against key enzyme families, such as protein kinases and deubiquitinases.
Application Note 1: Screening for Protein Kinase Inhibitors
The pyrimidine core is a well-established hinge-binding motif for many protein kinase inhibitors.[1] Libraries based on the this compound scaffold have been successfully screened to identify potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[1][2] For example, derivatives of the aminopyrimidine core have yielded potent inhibitors against Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a target in oncology.[3]
Data Presentation: PLK4 Inhibition
The following table summarizes in vitro enzyme activity for a series of aminopyrimidine derivatives against PLK4.[3]
| Compound ID | Target | IC50 (µM) |
| Centrinone (Control) | PLK4 | 0.003 |
| Compound 3b | PLK4 | 0.0312 |
| Compound 8h | PLK4 | 0.0067 |
Signaling Pathway Visualization
Experimental Protocol: Luminescence-Based Kinase Assay (HTS)
This protocol is adapted for a high-throughput, luminescence-based assay to measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity and less inhibition.
Materials:
-
Purified target kinase (e.g., PLK4)
-
Specific peptide substrate
-
Kinase assay buffer (optimized for the target enzyme)
-
This compound library compounds (typically dissolved in DMSO)
-
ATP solution (at or near the Km for the target kinase)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Acoustic dispenser or multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Plating: Using an acoustic dispenser, transfer a small volume (e.g., 20-50 nL) of each library compound from the source plate to a 384-well assay plate. Include positive control (known inhibitor) and negative control (DMSO) wells.
-
Enzyme Preparation: Prepare a solution of the target kinase and its specific substrate in the kinase assay buffer.
-
Enzyme Addition: Dispense the kinase-substrate mixture into each well of the assay plate containing the compounds.
-
Incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding the ATP detection reagent according to the manufacturer's protocol. This reagent lyses cells (if a cell-based assay) and contains luciferase and luciferin to generate a light signal proportional to the ATP concentration.
-
Data Reading: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data using the controls (DMSO = 0% inhibition, strong inhibitor = 100% inhibition). Calculate the percent inhibition for each compound and identify "hits" based on a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Application Note 2: Screening for Deubiquitinase (DUB) Inhibitors
The USP1/UAF1 deubiquitinase complex is a regulator of DNA damage response and a promising target for anticancer therapies.[4] A quantitative HTS campaign successfully identified N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent nanomolar inhibitors of this complex.[4]
Data Presentation: USP1/UAF1 Inhibition
The following table summarizes data for a key compound identified through HTS and subsequent optimization.[4]
| Compound ID | Target | IC50 (nM) | Cellular Effect |
| ML323 | USP1/UAF1 | 21 | Increased monoubiquitinated PCNA levels |
HTS Workflow Visualization
Experimental Protocol: Fluorescence-Based DUB Assay (HTS)
This protocol describes a general method for a fluorescence-based assay to screen for inhibitors of a deubiquitinase like USP1/UAF1. The assay measures the cleavage of a ubiquitin-rhodamine substrate, where cleavage leads to an increase in fluorescence.
Materials:
-
Purified USP1/UAF1 enzyme complex
-
Fluorogenic substrate (e.g., Ubiquitin-rhodamine 110)
-
Assay buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound library compounds (dissolved in DMSO)
-
Black, low-volume 384-well or 1536-well assay plates
-
Acoustic dispenser
-
Plate reader with fluorescence detection (e.g., Ex/Em = 485/535 nm for rhodamine)
Methodology:
-
Compound Plating: Dispense nanoliter volumes of library compounds and controls (DMSO, known inhibitor) into the assay plates.
-
Enzyme Addition: Prepare a solution of the USP1/UAF1 complex in assay buffer and dispense it into the wells.
-
Pre-incubation: Incubate the plates for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the fluorogenic substrate in assay buffer and add it to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a kinetic plate reader. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes at a constant temperature.
-
Data Analysis:
-
For each well, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the reaction rates based on positive and negative controls to calculate the percent inhibition for each library compound.
-
Identify primary hits that exceed a defined inhibition threshold.
-
-
Hit Confirmation and Follow-up:
-
Re-testing: Confirm active compounds by re-testing from freshly prepared solutions.
-
Dose-Response: Perform serial dilutions of confirmed hits to generate dose-response curves and determine their IC50 values.
-
Secondary Assays: Characterize lead compounds in secondary assays, such as cell-based assays to measure downstream effects (e.g., levels of monoubiquitinated PCNA).[4]
-
References
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 6-Phenylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of 6-phenylpyrimidin-4-amine, a valuable building block in medicinal chemistry and drug development. Two primary synthetic strategies are presented: a classical condensation approach and a modern cross-coupling method. Each protocol is designed with scalability in mind, offering robust procedures for multigram to kilogram production.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds. The pyrimidine scaffold is a common feature in molecules targeting kinases, G-protein coupled receptors, and other important biological targets. Consequently, efficient and scalable access to substituted pyrimidines like this compound is of significant interest to the pharmaceutical industry. This document outlines two proven methods for its synthesis, providing detailed experimental procedures, quantitative data for comparison, and visual workflows to aid in laboratory and pilot-plant scale-up.
Method 1: Condensation of a β-Diketone with Guanidine
This classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a guanidine salt. For the synthesis of this compound, the readily available benzoylacetone (1-phenylbutane-1,3-dione) is reacted with guanidine hydrochloride. This method is cost-effective and straightforward, making it an attractive option for large-scale synthesis.
Experimental Protocol: Condensation Synthesis
Materials:
-
Benzoylacetone (1-phenylbutane-1,3-dione)
-
Guanidine hydrochloride
-
Sodium ethoxide (or sodium metal and absolute ethanol)
-
Absolute Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, carefully add sodium metal (1.1 equivalents) to absolute ethanol (10 mL per gram of sodium) under a nitrogen atmosphere. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.2 equivalents) and stir until it is completely dissolved.
-
Addition of β-Diketone: Slowly add a solution of benzoylacetone (1.0 equivalent) in absolute ethanol to the reaction mixture at room temperature with continuous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.
-
Precipitation: Slowly pour the concentrated reaction mixture into ice-cold deionized water with vigorous stirring. Adjust the pH to ~7-8 with dilute hydrochloric acid. A precipitate of 6-phenyl-2-methylpyrimidin-4-amine will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Quantitative Data: Condensation Synthesis
| Parameter | Value | Reference |
| Yield | 75-85% | Adapted from general pyrimidine synthesis procedures. |
| Purity (by HPLC) | >98% | Typical purity after recrystallization. |
| Reaction Time | 6-8 hours | Monitored by TLC/HPLC. |
| Scale | Demonstrated on gram to kilogram scale. | General scalability of condensation reactions. |
Method 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This modern synthetic route utilizes a palladium-catalyzed cross-coupling reaction between a halogenated pyrimidine and a boronic acid. For the synthesis of this compound, 4-amino-6-chloropyrimidine is coupled with phenylboronic acid. This method offers high yields and excellent functional group tolerance, making it a versatile and scalable option.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Amino-6-chloropyrimidine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Ligand (if required, e.g., dppf for PdCl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene/water, or DME)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 4-amino-6-chloropyrimidine (1.0 equivalent), phenylboronic acid (1.2 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents) and the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data: Suzuki-Miyaura Coupling
| Parameter | Value | Reference |
| Yield | 80-95% | Adapted from similar Suzuki coupling protocols.[1][2] |
| Purity (by HPLC) | >99% | Typical purity after chromatographic purification. |
| Reaction Time | 4-12 hours | Monitored by TLC/LC-MS. |
| Catalyst Loading | 1-5 mol% | Dependent on catalyst and reaction scale. |
| Scale | Readily scalable with appropriate reactor technology. | The Suzuki-Miyaura reaction is widely used in industrial synthesis.[3] |
Visualizing the Synthesis and Potential Biological Context
To further aid researchers, the following diagrams illustrate the experimental workflows and a potential signaling pathway where pyrimidine derivatives often play an inhibitory role.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 6-Phenylpyrimidin-4-amine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the identification of small molecules that can modulate critical inflammatory pathways. Pyrimidine derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anti-inflammatory properties. This document provides a detailed protocol for assessing the anti-inflammatory activity of 6-phenylpyrimidin-4-amine compounds, focusing on their ability to modulate key inflammatory mediators and signaling pathways.
The protocols outlined below describe in vitro assays to evaluate the inhibitory effects of these compounds on the production of pro-inflammatory cytokines, the activity of cyclooxygenase (COX) enzymes, and the activation of the NF-κB signaling pathway. These assays are fundamental in the preliminary screening and characterization of potential anti-inflammatory drug candidates.
Key Inflammatory Signaling Pathways
The inflammatory response is orchestrated by a complex network of signaling pathways. Two central pathways in inflammation are the NF-κB signaling cascade and the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins.
Caption: Overview of the NF-κB and COX inflammatory signaling pathways.
Experimental Workflow
The assessment of the anti-inflammatory potential of this compound compounds will follow a multi-step in vitro screening process. This workflow allows for a comprehensive evaluation, from broad effects on inflammatory cells to specific molecular targets.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Experimental Protocols
LPS-Induced Cytokine Production in Macrophages
This assay evaluates the ability of the test compounds to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[1][2][3]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound compounds
-
Reference compound (e.g., Dexamethasone)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds and the reference compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 1,500 rpm for 10 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Determine the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
Data Presentation:
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Test Compound 1 | 1 | ||
| 10 | |||
| 50 | |||
| Test Compound 2 | 1 | ||
| 10 | |||
| 50 | |||
| Dexamethasone | 1 | ||
| 10 |
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory activity of the compounds against the two isoforms of the COX enzyme, COX-1 and COX-2.[4][5][6][7][8] This helps in assessing the potency and selectivity of the compounds.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound compounds
-
Reference compounds (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
Detection reagent (e.g., for colorimetric or fluorometric assay)
-
96-well assay plate
Protocol:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in the reaction buffer.
-
Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the test compounds or reference inhibitors at various concentrations. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Incubation and Termination: Incubate for a specific time (e.g., 2 minutes) at 37°C. Stop the reaction according to the specific assay kit instructions (e.g., by adding a stopping solution).
-
Detection: Measure the product formation using a plate reader at the appropriate wavelength for the chosen detection method (e.g., absorbance for colorimetric assays, fluorescence for fluorometric assays).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Test Compound 1 | |||
| Test Compound 2 | |||
| Celecoxib | |||
| Indomethacin |
NF-κB Activation Assay
This assay measures the ability of the test compounds to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with a pro-inflammatory stimulus like TNF-α.[9][10][11]
Materials:
-
A suitable cell line (e.g., HeLa or HEK293) stably expressing a reporter gene under the control of an NF-κB response element, or for immunofluorescence, a cell line like A549.
-
Complete cell culture medium
-
TNF-α
-
This compound compounds
-
Reference inhibitor (e.g., BAY 11-7082)
-
For reporter gene assay: Luciferase assay reagent
-
For immunofluorescence: Primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI for nuclear staining, and a high-content imaging system.
Protocol (Immunofluorescence Method):
-
Cell Seeding: Seed cells on a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds or reference inhibitor for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with the primary anti-NF-κB p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Data Presentation:
| Compound | Concentration (µM) | Inhibition of NF-κB Nuclear Translocation (%) |
| Test Compound 1 | 1 | |
| 10 | ||
| 50 | ||
| Test Compound 2 | 1 | |
| 10 | ||
| 50 | ||
| BAY 11-7082 | 1 | |
| 10 |
Conclusion
The described protocols provide a robust framework for the initial in vitro evaluation of the anti-inflammatory properties of this compound compounds. By systematically assessing their effects on cytokine production, COX enzyme activity, and NF-κB signaling, researchers can identify promising lead compounds for further development. Positive results from these assays would warrant progression to more complex cellular models and eventually to in vivo models of inflammation to validate their therapeutic potential.
References
- 1. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Phenylpyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-phenylpyrimidin-4-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common issues that may arise during the synthesis of this compound, leading to improved yields and product purity.
Route 1: From 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile)
This is a common and direct method for the synthesis of this compound.
Question 1: My reaction yield is consistently low when synthesizing this compound from 3-oxo-3-phenylpropanenitrile and formamide. What are the potential causes and how can I improve it?
Answer:
Low yields in this synthesis can stem from several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Solution: Ensure the reaction is heated for a sufficient duration. While some procedures suggest a few hours, extending the reaction time to 12-24 hours at reflux can sometimes improve the yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.
-
-
Suboptimal Reaction Temperature: The temperature might not be high enough to drive the reaction efficiently.
-
Solution: The reaction typically requires high temperatures. Refluxing in formamide (boiling point ~210 °C) is common. Ensure your heating apparatus can maintain this temperature consistently.
-
-
Purity of Starting Materials: Impurities in 3-oxo-3-phenylpropanenitrile or formamide can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the 3-oxo-3-phenylpropanenitrile before use. Ensure the formamide is anhydrous.
-
-
Side Reactions: At high temperatures, side reactions such as the decomposition of formamide or the formation of polymeric byproducts can occur.
-
Solution: While high temperature is necessary, excessive heat or prolonged reaction times beyond completion can lead to degradation. Careful monitoring with TLC is crucial.
-
Question 2: I am observing the formation of a significant amount of dark, tar-like material in my reaction flask. What is this and how can I prevent it?
Answer:
The formation of dark, polymeric material is a common issue in high-temperature reactions involving nitriles and amides.
-
Cause: This is likely due to the polymerization of starting materials or intermediates, or the decomposition of formamide at high temperatures.
-
Prevention:
-
Controlled Heating: Use a well-controlled heating mantle and a thermometer to avoid overheating.
-
Inert Atmosphere: While not always reported, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that contribute to charring.
-
Gradual Addition: Adding the 3-oxo-3-phenylpropanenitrile portion-wise to the hot formamide might help to control the reaction rate and minimize polymerization.
-
Route 2: From 4,6-Dichloropyrimidine via Suzuki Coupling and Amination
This two-step route involves a Suzuki coupling to introduce the phenyl group, followed by amination.
Question 3: The Suzuki coupling of 4,6-dichloropyrimidine with phenylboronic acid is giving a low yield of 4-chloro-6-phenylpyrimidine. How can I optimize this step?
Answer:
Low yields in the Suzuki coupling of chloropyrimidines are often related to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Here are key parameters to optimize:
-
Catalyst System: The choice of palladium catalyst and ligand is critical.
-
Solution: Standard catalysts like Pd(PPh₃)₄ can be effective, but for less reactive chlorides, more specialized systems may be required. Consider using a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These ligands promote the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.
-
-
Base: The base plays a crucial role in activating the boronic acid.
-
Solution: While Na₂CO₃ is commonly used, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings. Ensure the base is finely powdered and anhydrous.
-
-
Solvent: The solvent system can significantly impact the reaction rate and yield.
-
Solution: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents. Experiment with different solvent ratios to ensure good solubility of all components.
-
-
Reaction Temperature: Higher temperatures are often necessary for the activation of aryl chlorides.
-
Solution: Ramping up the temperature to 80-100 °C is common. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.
-
Question 4: I am getting a mixture of mono- and di-substituted products in the Suzuki coupling. How can I improve the selectivity for the mono-arylated product?
Answer:
Controlling the stoichiometry and reaction conditions is key to achieving mono-substitution.
-
Stoichiometry: Carefully control the amount of phenylboronic acid used.
-
Solution: Use a slight excess (e.g., 1.1-1.2 equivalents) of the phenylboronic acid. Using a large excess will favor the formation of the di-phenylated product.
-
-
Reaction Time and Temperature: Over-running the reaction can lead to the second coupling.
-
Solution: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting 4,6-dichloropyrimidine is consumed and before a significant amount of the di-substituted product is formed. Lowering the reaction temperature slightly may also improve selectivity.
-
Question 5: The subsequent amination of 4-chloro-6-phenylpyrimidine is inefficient. What are the key factors for a successful amination?
Answer:
The amination of a 4-chloropyrimidine can be achieved through nucleophilic aromatic substitution (SNA_r) with ammonia or a protected amine, or via a Buchwald-Hartwig amination.
-
For SNA_r with Ammonia:
-
Solution: This typically requires harsh conditions (high temperature and pressure) using aqueous or alcoholic ammonia in a sealed vessel. Ensure the vessel is properly sealed to withstand the pressure. The use of a copper catalyst can sometimes facilitate this reaction at lower temperatures.
-
-
For Buchwald-Hartwig Amination:
-
Solution: This palladium-catalyzed method is often milder and more versatile.
-
Catalyst/Ligand: Similar to the Suzuki coupling, a palladium precatalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., Xantphos, BrettPhos) is generally effective.
-
Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.
-
Amine Source: If using a protected amine like benzophenone imine followed by hydrolysis, ensure complete deprotection to obtain the free amine.
-
-
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and its precursors. This data is compiled from various literature sources and should be used as a starting point for optimization.
| Route | Step | Key Reagents | Solvent | Base | Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclization | 3-Oxo-3-phenylpropanenitrile, Formamide | Formamide | - | - | 150-180 | 4-6 | 60-75 |
| 2 | Suzuki Coupling | 4,6-Dichloropyrimidine, Phenylboronic acid | Dioxane/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 80-100 | 12-24 | 50-85 |
| 2 | Amination (SNA_r) | 4-Chloro-6-phenylpyrimidine, Aq. Ammonia | Ethanol | - | - | 150-160 | 10 | ~65 |
| 2 | Amination (Buchwald) | 4-Chloro-6-phenylpyrimidine, Benzophenone imine | Toluene | NaOtBu | Pd₂(dba)₃ / Xantphos | 100 | 8-16 | 70-90 (before deprotection) |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Oxo-3-phenylpropanenitrile
Materials:
-
3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile)
-
Formamide
-
Ethanol
Procedure:
-
A mixture of 3-oxo-3-phenylpropanenitrile (1.0 eq) and formamide (10 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to 150-160 °C in an oil bath and stirred for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold water and then recrystallized from ethanol to afford pure this compound.
Protocol 2: Two-Step Synthesis via Suzuki Coupling and Amination
Step A: Synthesis of 4-Chloro-6-phenylpyrimidine
Materials:
-
4,6-Dichloropyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in 1,4-dioxane, add phenylboronic acid (1.1 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.12 eq).
-
An aqueous solution of sodium carbonate (2 M, 2.0 eq) is then added to the mixture.
-
The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.
-
The mixture is heated to 80 °C and stirred for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or GC-MS.
-
After completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-chloro-6-phenylpyrimidine.
Step B: Synthesis of this compound
Materials:
-
4-Chloro-6-phenylpyrimidine
-
Aqueous ammonia (28-30%)
-
Ethanol
Procedure:
-
A mixture of 4-chloro-6-phenylpyrimidine (1.0 eq) and a solution of ammonia in ethanol (e.g., 7N) is placed in a sealed pressure vessel.
-
The vessel is heated to 150-160 °C for 10-12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to give this compound.
Visualizations
The following diagrams illustrate the synthetic workflows described above.
Caption: Synthesis of this compound from 3-oxo-3-phenylpropanenitrile.
Caption: Two-step synthesis of this compound via Suzuki coupling and amination.
Technical Support Center: Overcoming Solubility Challenges with 6-phenylpyrimidin-4-amine Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 6-phenylpyrimidin-4-amine derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound derivatives?
A1: The limited aqueous solubility of this class of compounds typically stems from their molecular structure. The presence of aromatic rings (phenyl and pyrimidine) contributes to high hydrophobicity and molecular planarity, which can lead to strong crystal lattice energy.[1][2] These factors make it difficult for water molecules to surround and dissolve the compound. While the amine group offers a site for hydrogen bonding, the overall hydrophobic character often dominates.[3]
Q2: My compound precipitates when I dilute my concentrated DMSO stock into an aqueous assay buffer. What's happening and how can I prevent it?
A2: This is a common problem known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The final concentration of the organic solvent in the assay is often insufficient to keep the compound dissolved. To prevent this, you can try lowering the final compound concentration, increasing the percentage of co-solvent in the final assay buffer (if tolerated by the assay), or employing formulation strategies like cyclodextrin complexation.
Q3: Can I simply heat the solution to dissolve more of my compound?
A3: Gentle heating can be used to help dissolve a compound in a stock solvent, but it must be done with caution.[4] Excessive heat can cause chemical degradation. It is recommended to use a controlled temperature water bath (e.g., 37°C) and vortex the solution intermittently.[4] However, this only creates a supersaturated solution, and the compound will likely precipitate out as the solution cools to room temperature. This method is generally not suitable for preparing stable solutions for assays.
Q4: How do I know which solubilization strategy is best for my specific derivative and experiment?
A4: The optimal strategy depends on several factors, including the physicochemical properties of your specific compound, the requirements of your biological assay (e.g., tolerance for organic solvents or excipients), and the intended route of administration for in vivo studies.[5] A good starting point is often pH modification, as it is simple and effective for amine-containing compounds.[6] If that is insufficient or not compatible with your assay's pH range, formulation approaches like co-solvents or cyclodextrins are excellent next steps.[6][7] For preclinical development, more advanced methods like nanosuspensions or prodrug strategies may be necessary.[8][9]
Troubleshooting Guides & Methodologies
Issue 1: Compound is Insoluble in Aqueous Buffers for In Vitro Assays
This guide provides a systematic approach to solubilizing your compound for biological screening and assays.
The following diagram outlines a decision-making process for addressing solubility issues.
Caption: Troubleshooting workflow for addressing compound solubility.
The amine group in the 4-position of the pyrimidine ring is basic and can be protonated at a lower pH.[3][10] This protonation creates a positively charged ion, which is generally much more soluble in aqueous media.[11][12]
Experimental Protocol: pH Adjustment
-
Prepare Stock Solution: Dissolve the this compound derivative in a minimal amount of an organic solvent like DMSO.
-
Prepare Acidic Stock: In a separate vial, prepare a stock solution of a biologically compatible acid, such as 1N Hydrochloric Acid (HCl).
-
Acidify Compound Stock: Add a small molar excess of the HCl solution to your compound stock. Vortex thoroughly. The goal is to form the hydrochloride salt of your compound in situ.
-
Dilution: Dilute the acidified stock solution into your final aqueous assay buffer. Ensure rapid mixing to avoid localized high concentrations.
-
Final pH Check: Measure the pH of the final solution. If necessary, adjust it back towards the desired assay pH using a dilute base. Monitor for any signs of precipitation during this step.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[13]
Experimental Protocol: Co-solvent Formulation
-
Prepare Concentrated Stock: Dissolve the compound in 100% of the chosen co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400).
-
Test Co-solvent Tolerance: Beforehand, determine the maximum percentage of the co-solvent that your biological assay can tolerate without affecting the results (e.g., 1-5%).
-
Dilution: When preparing the final assay solution, first add the co-solvent to the buffer, mix well, and then add the compound stock solution with vigorous vortexing. This ensures the compound is always encountering a solvent system it is soluble in.
Table 1: Common Co-solvents for Preclinical Formulations
| Co-solvent | Typical Concentration Range | Key Characteristics |
|---|---|---|
| Ethanol | 1 - 20% | Volatile, can affect cell membranes at higher concentrations.[14] |
| Propylene Glycol (PG) | 5 - 40% | Less volatile than ethanol, common in parenteral formulations.[13] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% | Low toxicity, highly effective for nonpolar drugs.[13][14] |
| Glycerin | 5 - 30% | Viscous, low toxicity.[14] |
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15] They can encapsulate hydrophobic molecules like this compound derivatives, forming an "inclusion complex" that is water-soluble.[16][17]
Mechanism of Cyclodextrin Solubilization
Caption: Mechanism of drug solubilization by cyclodextrin complexation.
Experimental Protocol: Cyclodextrin Inclusion Complex Formation
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices for parenteral use due to their high solubility and safety profiles.[18]
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v).
-
Form the Complex: Add an excess of the solid this compound derivative to the cyclodextrin solution.
-
Equilibrate: Stir the suspension vigorously at room temperature overnight (12-24 hours) to allow for complex formation.[19]
-
Isolate Soluble Fraction: Filter the suspension through a 0.22 µm filter to remove the undissolved compound. The filtrate contains the soluble drug-cyclodextrin complex.
-
Quantify Concentration: Determine the concentration of the solubilized drug in the filtrate using a suitable analytical method like HPLC-UV.
Table 2: Comparison of Common Pharmaceutical Cyclodextrins
| Cyclodextrin Derivative | Aqueous Solubility (g/100mL) | Key Features |
|---|---|---|
| β-Cyclodextrin (β-CD) | ~1.85 | Parent CD, can form insoluble complexes, potential for nephrotoxicity.[18] |
| Hydroxypropyl-β-CD (HP-β-CD) | >60 | Amorphous mixture, high solubility, widely used in formulations.[18][20] |
| Sulfobutylether-β-CD (SBE-β-CD) | >50 | High solubility, used in many injectable drug formulations.[18] |
| Methyl-β-cyclodextrin (M-β-CD) | ~50 | Enhances solubility in organic solvents, can have cytotoxic effects.[18] |
Issue 2: Low Bioavailability in In Vivo Studies
Poor aqueous solubility is a primary cause of low and variable oral bioavailability.[21] The following advanced strategies can be employed to improve drug absorption.
A nanosuspension consists of pure drug particles with a size in the nanometer range, stabilized by surfactants or polymers.[9] This reduction in particle size dramatically increases the surface area, leading to a higher dissolution velocity and saturation solubility.[9][22]
Nanosuspension Preparation Workflow
Caption: Workflow for preparing a nanosuspension via the precipitation method.
Experimental Protocol: Nanosuspension by Precipitation
-
Solvent/Anti-solvent Selection: Identify a water-miscible organic solvent in which your compound is highly soluble (e.g., acetone, methanol) and an aqueous anti-solvent in which it is poorly soluble (e.g., water).
-
Prepare Solutions:
-
Precipitation: Under high-speed homogenization or vigorous stirring, inject the solvent phase into the anti-solvent phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.[14][24]
-
Solvent Removal: Remove the organic solvent using a method like rotary evaporation.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure stability.
A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active parent drug through metabolic processes. This approach can be used to attach highly soluble functional groups (e.g., phosphates, amino acids, polyethylene glycol) to the parent this compound derivative.[8] This strategy has been successfully applied to other poorly soluble pyrimidine-based compounds to improve their pharmacokinetic properties.[25]
Table 3: Hypothetical Solubility Enhancement for a Model this compound Derivative
| Method | Solvent/Formulation | Expected Solubility (µg/mL) | Fold Increase (Approx.) |
|---|---|---|---|
| Baseline | Purified Water (pH 7.4) | < 1 | - |
| pH Modification | 0.01 M HCl (pH 2) | 50 - 200 | 50 - 200x |
| Co-solvency | 20% PEG 400 in Water | 25 - 100 | 25 - 100x |
| Complexation | 20% HP-β-CD in Water | 200 - 1000+ | 200 - 1000x+ |
| Nanosuspension | Stabilized in Water | Apparent solubility increase due to rapid dissolution | N/A |
| Prodrug | Phosphate Prodrug in Water | > 10,000 | > 10,000x |
Note: These values are illustrative and the actual improvement will vary significantly based on the exact structure of the derivative.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. issr.edu.kh [issr.edu.kh]
- 4. benchchem.com [benchchem.com]
- 5. wjbphs.com [wjbphs.com]
- 6. longdom.org [longdom.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 11. researchgate.net [researchgate.net]
- 12. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijpbr.in [ijpbr.in]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. pnrjournal.com [pnrjournal.com]
- 24. researchgate.net [researchgate.net]
- 25. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 6-Phenylpyrimidin-4-amine Synthesis
Welcome to the technical support center for the synthesis of 6-phenylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of this compound.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address potential challenges in your experimental workflow.
Q1: I am experiencing a low yield of my target compound, this compound. What are the potential causes and how can I improve it?
A1: Low yields can be attributed to several factors, from reaction conditions to the purity of your starting materials. Below is a breakdown of potential causes and solutions.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Reaction Conditions: The choice of solvent, base, or temperature might not be ideal for this specific synthesis.
-
Solution: While a common route involves the cyclization of a chalcone intermediate with guanidine, the specific conditions can be optimized.[3][4][5][6] Experiment with different solvents (e.g., ethanol, DMF, or n-butanol) and bases (e.g., NaOH, sodium ethoxide).[3][4][7] A systematic optimization of reaction parameters can significantly improve yield.[2]
-
-
Purity of Reactants: Impurities in your starting materials (e.g., substituted acetophenone, benzaldehyde, guanidine hydrochloride) can interfere with the reaction.
-
Solution: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary.[1]
-
-
Side Reactions: The formation of unwanted byproducts can consume your starting materials.
-
Solution: Adjusting the stoichiometry of your reactants or the order of addition can sometimes minimize side reactions.
-
Q2: I am observing the formation of significant side products in my reaction mixture. How can I identify and minimize them?
A2: The formation of side products is a common issue in pyrimidine synthesis. The nature of the side product depends on the specific reaction pathway.
-
Incomplete Cyclization: You might be isolating the intermediate chalcone.
-
Identification: The chalcone intermediate will have a different TLC Rf value and distinct spectroscopic characteristics (e.g., presence of a carbonyl group in IR, different NMR signals).
-
Solution: Ensure the cyclization conditions are robust enough. This might involve a stronger base, higher temperature, or longer reaction time.
-
-
Self-Condensation of Starting Materials: Aldehydes and ketones can undergo self-condensation under basic conditions.
-
Hydrolysis: If there is water present in the reaction, it can lead to the hydrolysis of intermediates.
-
Solution: Ensure you are using anhydrous solvents and reagents.[1]
-
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purification can be challenging, especially if the side products have similar polarities to your desired compound.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Recommended Solvents: Methanol and ethanol are commonly used for recrystallizing pyrimidine derivatives.[4] You may need to experiment with a solvent or a mixture of solvents to find the optimal conditions.
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.
-
Eluent Systems: A mixture of petroleum ether and ethyl acetate is a common starting point for eluting compounds of moderate polarity.[2] The exact ratio will need to be determined by TLC analysis.
-
-
Washing: Washing the crude product with a suitable solvent can remove certain impurities.
-
Recommended Solvents: Washing with a non-polar solvent like petroleum ether can help remove non-polar impurities.[4]
-
Experimental Protocols
Below are detailed methodologies for the key experiments in the synthesis of this compound, based on established procedures for similar compounds.
Protocol 1: Synthesis of the Chalcone Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of a substituted acetophenone and 4-(methylsulfonyl)benzaldehyde in absolute ethanol.[5][6]
-
Base Addition: Cool the mixture in an ice bath (0-2 °C).[3][4] Slowly add a 40% aqueous solution of sodium hydroxide dropwise while stirring.[3][4]
-
Reaction: Continue stirring at 0-2 °C for 3-4 hours.[3][4] Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the reaction mixture into crushed ice.[4] The chalcone intermediate will precipitate.
-
Purification: Filter the solid, wash it with cold water, and recrystallize from ethanol.
Protocol 2: Cyclization to form this compound
-
Reaction Setup: In a round-bottom flask, combine the purified chalcone intermediate and an equimolar amount of guanidine hydrochloride in dimethylformamide (DMF).[3][4]
-
Reaction: Reflux the mixture at 50-60 °C for 6-7 hours.[3][4] Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and pour it into crushed ice.[4] Let it stand overnight to allow for complete precipitation of the product.
-
Purification: Filter the solid product. Recrystallize the crude product from methanol and then wash it with petroleum ether to obtain pure this compound.[4]
Data Presentation
Table 1: Optimization of Reaction Conditions for Chalcone Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 40% NaOH | Ethanol | 0-2 | 3-4 | 85 |
| 2 | KOH | Methanol | 0-5 | 4 | 78 |
| 3 | NaOEt | Ethanol | Room Temp | 6 | 70 |
Table 2: Optimization of Cyclization Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 50-60 | 6-7 | 75 |
| 2 | n-Butanol | Reflux | 8 | 68 |
| 3 | Ethanol | Reflux | 12 | 65 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
strategies to reduce byproducts in 6-phenylpyrimidin-4-amine reactions
Welcome to the Technical Support Center for troubleshooting and optimizing the synthesis of 6-phenylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and reduce byproduct formation in their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes for this compound are:
-
Condensation Reaction: This is a classical approach involving the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a guanidine derivative. For the synthesis of this compound, this typically involves the reaction of a phenyl-substituted C3-synthons like benzoylacetone or a chalcone with guanidine.
-
Cross-Coupling Reactions: Modern methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This route typically involves the reaction of a halogenated 4-aminopyrimidine with phenylboronic acid.
Q2: I am observing a mixture of regioisomers in my condensation reaction. How can I improve the regioselectivity?
A2: When using an unsymmetrical β-diketone like benzoylacetone, the formation of two regioisomers is a common problem. The desired product, this compound, and the undesired isomer, 4-methyl-6-phenylpyrimidin-2-amine, can be formed. Controlling regioselectivity can be achieved by modifying reaction conditions and substrate structure.
Q3: My Suzuki coupling reaction is giving a low yield of the desired product and a significant amount of a homocoupled byproduct. What are the likely causes and how can I fix this?
A3: Low yields and homocoupling of the boronic acid are frequent issues in Suzuki couplings. Homocoupling is the formation of biphenyl from the phenylboronic acid. This side reaction is often promoted by the presence of oxygen or certain palladium species.[1][2][3] Strategies to minimize this include:
-
Strict Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen-mediated homocoupling.[1] Degassing solvents and reagents is also crucial.[1]
-
Catalyst and Ligand Choice: The selection of the palladium precursor and ligand is critical. Screening different catalyst systems can identify one that favors the cross-coupling pathway over homocoupling.
-
Slow Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can keep its concentration low, thus reducing the rate of homocoupling.[1]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that can promote homocoupling.[2]
Q4: What is protodeboronation and how can I prevent it in my Suzuki coupling reaction?
A4: Protodeboronation is the cleavage of the C-B bond in the boronic acid, replacing the boronic acid group with a hydrogen atom. This side reaction reduces the amount of boronic acid available for the cross-coupling reaction, leading to lower yields. It is often promoted by high temperatures and the presence of a strong base and water.[4] To minimize protodeboronation:
-
Anhydrous Conditions: Whenever possible, running the reaction under anhydrous conditions can be beneficial.[1]
-
Careful Selection of Base: The choice and concentration of the base are important. A systematic screening of different bases may be necessary to find the optimal conditions for your specific substrates.
Troubleshooting Guides
Issue 1: Low Yield in Condensation Reaction from Chalcones
Symptoms: The reaction between a substituted chalcone and guanidine hydrochloride results in a low yield of the desired 4,6-diphenylpyrimidin-2-amine.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Refluxing for 6-7 hours at 50-60 °C in DMF is a reported condition.[5][6] |
| Suboptimal Base | Ensure the appropriate base and concentration are used. Sodium hydroxide (40% solution) in ethanol has been used successfully.[5] |
| Poor Solubility of Starting Materials | Choose a solvent in which both the chalcone and guanidine hydrochloride are soluble at the reaction temperature. Dimethylformamide (DMF) is a commonly used solvent.[5][6] |
| Product Precipitation Issues | After the reaction, pouring the mixture into crushed ice and leaving it overnight can facilitate complete precipitation of the product.[6] |
Issue 2: Formation of Multiple Products in Suzuki Coupling
Symptoms: The Suzuki coupling of a chloropyrimidine with phenylboronic acid yields a mixture of the desired product, homocoupled biphenyl, and the protodeboronated starting material.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][3] |
| Inappropriate Catalyst/Ligand System | Screen different palladium catalysts and phosphine ligands. For chloropyrimidines, catalysts like Pd(PPh₃)₄ have shown to be effective.[4] |
| Excess Boronic Acid | While a slight excess of boronic acid is often used, a large excess can favor homocoupling.[1] Try using a stoichiometry of 1.1-1.2 equivalents of the boronic acid. |
| Presence of Water and Strong Base | If protodeboronation is significant, consider using anhydrous solvents and a weaker base, or carefully screen different base and solvent combinations. |
| High Reaction Temperature | While higher temperatures can increase the reaction rate, they can also promote side reactions like protodeboronation.[4] Optimize the temperature by monitoring the reaction at different temperatures. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[4] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-disubstituted-di-(phenyl) pyrimidin-2-amines via Condensation
This protocol is adapted from the synthesis of 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine.[6]
Materials:
-
Substituted chalcone (e.g., 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one) (0.01 mol)
-
Guanidine hydrochloride (0.01 mol)
-
Dimethylformamide (DMF)
-
Crushed ice
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in DMF.
-
Reflux the reaction mixture at 50-60 °C for 6-7 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Allow the mixture to stand overnight to ensure complete precipitation of the product.
-
Filter the precipitate, wash it with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure 4,6-disubstituted-di-(phenyl) pyrimidin-2-amine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki coupling of a halogenated pyrimidine with a boronic acid.
Materials:
-
Aryl halide (e.g., 2,4-dichloropyrimidine)
-
Phenylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2 equivalents)
-
Anhydrous and degassed solvent (e.g., Dioxane/water, Toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and base.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the phenylboronic acid to the mixture. For minimizing homocoupling, consider slow addition of the boronic acid solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Microwave irradiation can also be used.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Troubleshooting workflow for byproduct reduction in this compound synthesis.
Caption: Strategies to minimize homocoupling byproducts in Suzuki coupling reactions.
References
Technical Support Center: Addressing Drug Resistance with 6-Phenylpyrimidin-4-amine Analogs
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments involving 6-phenylpyrimidin-4-amine analogs to overcome drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound analogs in cancer therapy?
Many this compound analogs are designed as kinase inhibitors. A common target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By competitively binding to the ATP-binding site of the kinase domain, these compounds can block downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] Deregulation of these pathways is a hallmark of many cancers.
Q2: How do cancer cells develop resistance to kinase inhibitors, and how can this compound analogs overcome this?
Resistance can emerge through several mechanisms:
-
Secondary Mutations: Mutations in the target kinase (e.g., EGFR T790M mutation) can prevent the drug from binding effectively.[5]
-
Bypass Signaling: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. For example, upregulation of MET or HER2 can reactivate downstream signaling even when EGFR is inhibited.[3]
-
Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[3]
Novel this compound analogs are often developed to have a higher affinity for mutated kinases or to be multi-targeted, inhibiting both the primary target and potential bypass pathways simultaneously.
Q3: My this compound analog shows high potency in enzymatic assays but poor activity in cell-based assays. What could be the reason?
This discrepancy can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The compound might be a substrate for efflux pumps, which actively remove it from the cell.
-
Metabolic Instability: The compound could be rapidly metabolized into an inactive form by the cells.
-
Off-Target Effects: In a cellular context, the compound might engage with other targets that counteract its intended effect.
Signaling Pathway: EGFR Inhibition and Resistance Bypass
References
- 1. Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 5. LY2874455 and Abemaciclib Reverse FGF3/4/19/CCND1 Amplification Mediated Gefitinib Resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 6-Phenylpyrimidin-4-amine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-phenylpyrimidin-4-amine derivatives.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Recrystallization Issues
Question: My this compound derivative is poorly soluble in common recrystallization solvents, even at elevated temperatures. What should I do?
Answer: Poor solubility is a common challenge. Here are a few strategies to address this:
-
Solvent Mixtures: If your compound is sparingly soluble in a non-polar solvent but more soluble in a polar one, try a solvent mixture. For example, dissolve your compound in a minimal amount of a hot polar solvent (like ethanol or ethyl acetate) and then slowly add a hot non-polar solvent (like hexane) until the solution becomes turbid. Allow the solution to cool slowly.[1]
-
Solvent Screening: A broader screening of solvents with varying polarities may be necessary to find a suitable system.
-
Acidification: For basic compounds like amines, recrystallization from an acidic solution can be effective. Organic acids such as acetic acid, or mixtures containing them, can be good solvents for recrystallization.[2] You can also dissolve the amine in a polar solvent and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.[2]
Question: My compound precipitates from the solution too quickly as an amorphous solid or an oil instead of forming crystals. How can I resolve this?
Answer: Rapid precipitation is often due to high supersaturation or a large temperature gradient. To encourage crystal growth:
-
Slow Cooling: Ensure the cooling process is gradual. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath.
-
Solvent System Modification: Using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature can slow down precipitation.
-
Seeding: Introducing a small seed crystal of the pure compound can initiate proper crystallization.[1]
Question: After recrystallization, my product still shows significant impurities by TLC or NMR analysis. What are the next steps?
Answer: If a single recrystallization does not yield a pure product, consider the following:
-
Second Recrystallization: A second recrystallization using a different solvent system may be effective.
-
Alternative Purification Method: The impurities may have a similar solubility profile to your desired compound. In such cases, column chromatography is a more suitable purification technique.[1]
Column Chromatography Issues
Question: I am having trouble separating my this compound derivative from a closely related impurity using column chromatography. How can I improve the separation?
Answer: To enhance separation on a silica gel column:
-
Optimize the Mobile Phase: Experiment with different solvent systems and gradients. For amine-containing compounds, which can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the mobile phase can neutralize the acidic silanol groups and improve peak shape.[3]
-
Alternative Stationary Phase: If streaking or poor separation persists, consider using a different stationary phase, such as amino-propyl functionalized silica gel, which is inherently basic.[3]
-
Dry Loading: If your compound has limited solubility in the mobile phase, dry loading onto silica gel can lead to better separation.
Question: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?
Answer: Streaking is often caused by overloading the sample or strong interactions with the stationary phase, which is common for basic compounds like amines.[1] To mitigate this:
-
Reduce the Load: Apply a more dilute solution to your TLC plate and load less material onto your column.
-
Use a Basic Modifier: As mentioned above, adding a base like triethylamine to your eluent can significantly reduce streaking on silica gel.
Data Presentation
Table 1: Typical Purification Outcomes for this compound Derivatives
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Recrystallization | 85-95% | >99% | 70-90% | Often used as a final polishing step after chromatography.[3] |
| Column Chromatography | 70-85% | >95% | 60-80% | Yield can be affected by irreversible adsorption on the stationary phase.[3] |
| Acid-Base Extraction | 50-70% | 80-90% | >90% | Effective for removing non-basic impurities but may not separate structurally similar basic byproducts.[3] |
Table 2: Example Solvent Systems for Purification
| Compound Type | Purification Method | Solvent/Mobile Phase System | Reference |
| N-Butyl-4-methyl-6-phenylpyrimidin-2-amine | Column Chromatography | 15% Ethyl acetate in petroleum ether | [4] |
| N-Arylpyrimidin-2-amine derivatives | Column Chromatography | Ethyl acetate-hexane (1:1) | [5] |
| 4-Amino-2-chloro-6-phenylpyrimidine-5-carbonitrile | Recrystallization | Ethanol | [6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped in the packed bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel for dry loading. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate), is often effective. For basic compounds, consider adding 0.5-1% triethylamine to the eluent.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents include ethanol, ethyl acetate, and their mixtures with hexanes.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
Many this compound derivatives are developed as kinase inhibitors. Below are simplified diagrams of signaling pathways they might target.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.[1]
Caption: Inhibition of the COX-2 signaling pathway by a this compound derivative.[7]
Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.
References
- 1. The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N-Butyl-4-methyl-6-phenylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
troubleshooting common issues in the synthesis of pyrimidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrimidine derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of pyrimidine derivatives, with a focus on the widely used Biginelli reaction.
Low Reaction Yield
Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent issue and can be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While traditional methods use Brønsted acids like HCl, these can sometimes promote side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be more effective alternatives. It is advisable to screen different catalysts and optimize their concentration for your specific substrates.[1]
-
Reaction Conditions: Temperature and reaction time are crucial parameters. While refluxing in ethanol is common, some reactions may benefit from milder conditions or, conversely, higher temperatures, sometimes even under solvent-free conditions. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product degradation.[1]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred.[1] Experimenting with different solvents like ethanol, acetonitrile, or solvent-free conditions can lead to improved outcomes.[2]
-
Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.[1][2]
Side Reactions and Byproduct Formation
Q2: I'm observing a significant amount of a yellow, highly fluorescent byproduct in my Biginelli reaction instead of the expected dihydropyrimidinone. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[2]
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[2]
-
Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.[2]
Q3: My reaction mixture shows the presence of an uncyclized intermediate. How can I drive the reaction to completion?
A3: The formation of an open-chain ureide intermediate that fails to cyclize can be a reason for low yields. This is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea nitrogen.[3]
Mitigation Strategies:
-
Increase Acid Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[3]
-
Increase Temperature: Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) provides the necessary activation energy for ring closure.[3]
Purification Challenges
Q4: I'm having difficulty purifying my pyrimidine derivative. What are the common challenges and effective purification techniques?
A4: The purification of pyrimidine derivatives can be challenging due to the presence of impurities and side products with similar physicochemical properties.[4]
Common Challenges:
-
High Polarity: Many pyrimidine derivatives are polar, which can lead to issues like poor retention in reverse-phase chromatography and difficulty in crystallization due to high solubility in polar solvents.[4]
-
Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.
Effective Purification Techniques:
-
Recrystallization: This is a highly effective method for achieving high purity if your product is a solid. Common solvents for recrystallization include ethanol, acetone, and 1,4-dioxane.[5] If a single recrystallization is insufficient, a second recrystallization using a different solvent system may be effective.[5]
-
Column Chromatography: This is a versatile technique for separating pyrimidine compounds. For polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[4] When using silica gel, tailing can be an issue due to the basic nature of some pyrimidines; this can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.
-
Acid-Base Extraction: For basic pyrimidine derivatives, an acidic wash (e.g., dilute HCl) can be used to protonate the product and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Dihydropyrimidinones in the Biginelli Reaction.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 4 | 75 | [1] |
| Yb(OTf)₃ | Solvent-free | 100 | 0.5 | 95 | [6] |
| InCl₃ | Acetonitrile | Reflux | 2 | 92 | [6] |
| LiClO₄ | Acetonitrile | Reflux | 5 | 88 | [6] |
| Copper(II) sulfamate | Ethanol | Reflux | 3 | 90 | N/A |
Experimental Protocols
General Protocol for the Synthesis of Dihydropyrimidinones via the Biginelli Reaction
This protocol provides a general framework and may require optimization for specific substrates.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (10 mmol)
-
Urea or Thiourea (15 mmol)
-
Catalyst (e.g., 1-5 mol% of a Lewis acid or a few drops of concentrated HCl)
-
Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To the round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).
-
Add the chosen solvent (if not solvent-free) and the catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis
Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.
EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
References
Technical Support Center: Clinical Development of 6-Phenylpyrimidin-4-amine Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-phenylpyrimidin-4-amine inhibitors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are this compound inhibitors and what are their primary targets?
A1: The this compound scaffold is a versatile chemical structure used to develop a wide range of kinase and enzyme inhibitors.[1] Depending on the substitutions on the pyrimidine and phenyl rings, these compounds can be designed to target various proteins implicated in diseases like cancer and inflammation.[2][3]
Common targets for this class of inhibitors include:
-
Ubiquitin-Specific Protease 1 (USP1): In complex with UAF1, USP1 is a key regulator of the DNA damage response, making it a promising anticancer target.[3][4]
-
Epidermal Growth Factor Receptor (EGFR): A well-known target in cancer therapy; specific derivatives have been developed to overcome resistance mutations like C797S.[5][6]
-
Cyclooxygenase-2 (COX-2): Inhibition of COX-2 is a strategy for treating inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[7][8]
-
Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a candidate target for anticancer drugs, as its overexpression is common in many cancers.[9]
Q2: What are the major challenges in the clinical development of this inhibitor class?
A2: Like many targeted therapies, the clinical development of this compound inhibitors faces significant hurdles. Key challenges include ensuring target selectivity to minimize off-target effects, overcoming acquired drug resistance, and optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[10][11] Furthermore, patient heterogeneity and the lack of sensitive biomarkers can complicate clinical trials and make it difficult to demonstrate efficacy, particularly in diseases like pulmonary fibrosis.[12][13]
Q3: How can the structure of these inhibitors be modified to improve potency?
A3: Structure-Activity Relationship (SAR) studies are crucial for optimizing potency. For example, in the development of USP1/UAF1 inhibitors, replacing a quinazoline core with a pyrimidine was well-tolerated and reduced molecular weight.[14] Introducing a methyl group at the 5-position of the pyrimidine ring was found to double the potency, whereas moving it to the 6-position resulted in a three-fold decrease in potency.[14] Similarly, for EGFR inhibitors, the stereochemistry of the 4-amino group is critical for activity.[6]
Section 2: Troubleshooting Guides
Problem 1: Low Inhibitory Potency or IC50 Value in Primary Assays
| Possible Cause | Suggested Solution |
| Suboptimal Structure | Perform SAR studies. Systematically modify substituents on the phenyl and pyrimidine rings. For instance, replacing a 2-CF3 group with an isopropyl group has been shown to improve potency six-fold in certain USP1 inhibitors.[14] |
| Poor Compound Solubility | Assess compound solubility in the assay buffer. Use of a co-solvent like DMSO may be necessary. Consider structural modifications to enhance solubility, such as adding polar groups. |
| Assay Interference | Run control experiments to check for assay artifacts. Ensure the compound does not interfere with the detection method (e.g., fluorescence, absorbance). Test the compound in an orthogonal assay to confirm activity. |
| Incorrect Target Conformation | Ensure the protein target is correctly folded and active. Use a reference inhibitor with a known IC50 value to validate the assay setup. |
Problem 2: Significant Off-Target Activity or Cellular Toxicity
| Possible Cause | Suggested Solution |
| Lack of Selectivity | Profile the inhibitor against a panel of related kinases or enzymes to identify off-targets.[11] Computational docking can predict potential off-target binding.[8] |
| Reactive Metabolites | Investigate the metabolic stability of the compound. Unstable compounds can form reactive metabolites that cause toxicity. Modifying metabolically liable sites can improve the safety profile. |
| General Cytotoxicity | Evaluate cytotoxicity in multiple cell lines, including normal, non-cancerous cells, to determine the therapeutic window.[15] Compounds 4f and 4i, new indazol-pyrimidine derivatives, showed high selectivity for cancer cells over normal MCF-10a cells.[16] |
A logical workflow for addressing off-target effects can help systematically identify and mitigate these issues.
Problem 3: Acquired Resistance in Cell-Based or In Vivo Models
| Possible Cause | Suggested Solution |
| Target Mutation | Sequence the target gene in resistant cells to identify mutations (e.g., EGFR C797S).[5] Design next-generation inhibitors that are effective against the mutated target. |
| Upregulation of Bypass Pathways | Use RNA sequencing or proteomic analysis to identify upregulated signaling pathways that bypass the inhibited target.[17] A rational combination therapy that co-targets the bypass pathway may be effective. |
| Drug Efflux | Evaluate the expression and activity of drug efflux pumps (e.g., P-glycoprotein). Co-administration with an efflux pump inhibitor can help determine if this is the mechanism of resistance. |
Section 3: Quantitative Data Summary
The inhibitory activity of various this compound derivatives is typically reported as IC50 values. Below is a summary of representative data from the literature.
Table 1: Inhibitory Activity of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives against USP1/UAF1 [14]
| Compound | Modification | USP1/UAF1 IC50 (nM) |
| 37 | Pyrimidine Core | ~140 |
| 38 | 5-Methyl on Pyrimidine | 70 |
| 39 | 6-Methyl on Pyrimidine | 210 |
| 28 | Isopropyl at Phenyl 2-pos | 180 |
Table 2: Antiproliferative Activity of Pyrimidine Derivatives [5][9]
| Compound | Target | Cell Line | IC50 (nM) |
| Y9m | EGFRL858R/T790M/C797S | Ba/F3 | 8 - 9 |
| 8h | PLK4 | (Enzyme Assay) | 6.7 |
| 3b | PLK4 | (Enzyme Assay) | 31.2 |
Section 4: Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-Substituted Pyrimidine Derivatives[18]
This protocol describes a nucleophilic aromatic substitution (SNAr) to generate a library of 4-amino-substituted pyrimidines.
-
Setup: To a solution of a 4-chloro-6-substituted-2-phenylpyrimidine (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay[7][18]
This colorimetric assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
-
Preparation: In a 96-well plate, add assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound dissolved in DMSO.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric probe such as N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).
-
Measurement: Measure the absorbance at 590 nm over time using a microplate reader. The rate of TMPD oxidation is proportional to enzyme activity.
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO).
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[18]
Section 5: Signaling Pathway Visualization
Many this compound derivatives target protein kinases involved in cell growth and proliferation, such as EGFR. Inhibition of EGFR blocks downstream signaling cascades critical for cancer cell survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nationalacademies.org [nationalacademies.org]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Challenges for Clinical Drug Development in Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Challenges for Clinical Drug Development in Pulmonary Fibrosis [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
Efficacy of 6-Phenylpyrimidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-phenylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of derivatives with diverse therapeutic applications. This guide provides a comparative analysis of the efficacy of two distinct classes of these derivatives: N-benzyl-2-phenylpyrimidin-4-amines as inhibitors of the USP1/UAF1 deubiquitinase complex for anticancer applications, and 6-(4-fluorophenyl)-pyrimidine-5-carbonitriles as inhibitors of cyclooxygenase-2 (COX-2) for their anti-inflammatory and anticancer potential. This comparison is supported by experimental data from peer-reviewed studies, including detailed methodologies and visualizations of the relevant signaling pathways.
Section 1: N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as USP1/UAF1 Inhibitors
The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), is a key regulator of the DNA damage response and has emerged as a promising target for anticancer therapies.[1] Inhibition of the USP1/UAF1 complex leads to increased levels of monoubiquitinated PCNA (Ub-PCNA), ultimately resulting in cancer cell death.[1] A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex.[2]
Comparative Efficacy of N-Benzyl-2-phenylpyrimidin-4-amine Analogs
The inhibitory potency of these derivatives against the USP1/UAF1 complex was determined using a quantitative high-throughput screen, with IC50 values representing the half-maximal inhibitory concentration.[3] The following tables summarize the structure-activity relationship (SAR) for various analogs.
Table 1: USP1/UAF1 Inhibition of Initial Analogues [3]
| Compound ID | R Group | IC50 (μM) |
| 1 | H | 4.7 |
| 12 | 4-phenyl | 3.7 |
| 16 | 4-pyridyl | 1.9 |
| 17 | 3-pyridyl | 1.1 |
Table 2: Impact of Phenyl Ring Substitution on Inhibitory Potency [2]
| Compound ID | R Group | IC50 (nM) |
| 38 | 5-methyl | 70 |
| 39 | 6-methyl | 210 |
| 40 | 5,6-dimethyl | 120 |
| 49 | OMe | 70 |
| 50 | F | 110 |
| 51 | NH2 | 310 |
| 52 | NMe2 | 190 |
| 53 | SMe | 110 |
Experimental Protocol: USP1/UAF1 Inhibition Assay
The inhibitory activity of the compounds against the USP1/UAF1 complex was assessed using a quantitative high-throughput screening (qHTS) assay.[4]
Materials:
-
Recombinant human USP1/UAF1 complex
-
K63-linked diubiquitin (substrate)
-
Assay buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
Laemmli sample buffer
-
20% denaturing SDS-PAGE gel
-
Coomassie Blue stain
-
Plate reader and software for band intensity quantification
Procedure:
-
Prepare a reaction mixture containing 100 nM USP1/UAF1 and 2 μM K63-linked diubiquitin in the assay buffer.
-
Add the test compounds at various concentrations (typically in a serial dilution from 0.08 μM to 114 μM) to the reaction mixture.
-
Incubate the reaction for 1 hour at 37 °C.
-
Quench the reaction by adding Laemmli sample buffer.
-
Separate the reaction products (diubiquitin and monoubiquitin) on a 20% denaturing SDS-PAGE gel.
-
Stain the gel with Coomassie Blue.
-
Quantify the intensity of the individual diubiquitin and monoubiquitin bands using appropriate software.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.[5]
USP1/UAF1 Signaling Pathway in DNA Damage Response
The USP1/UAF1 complex plays a crucial role in the DNA damage response by deubiquitinating key proteins such as FANCD2 and PCNA, which are involved in the Fanconi anemia pathway and translesion synthesis, respectively.[6][7] Inhibition of USP1/UAF1 leads to the accumulation of ubiquitinated FANCD2 and PCNA, thereby disrupting DNA repair and sensitizing cancer cells to DNA-damaging agents like cisplatin.[6][8]
Caption: USP1/UAF1 signaling pathway in DNA damage response.
Section 2: 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile Derivatives as COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a significant role in inflammation and tumorigenesis.[9][10] Inhibition of COX-2 is a validated strategy for both anti-inflammatory and anticancer therapies. A series of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anticancer and COX-2 inhibitory activities.[11]
Comparative Efficacy of 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile Analogs
The anticancer potency of these derivatives was evaluated against a panel of cancer cell lines, with GI50 values representing the concentration required to cause 50% growth inhibition.
Table 3: Anticancer Activity of 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile Derivatives [11][12]
| Compound ID | Cancer Cell Line | GI50 (μM) |
| 4g | Ovarian Cancer (OVCAR-4) | 0.33 |
| 4g | Non-Small Cell Lung Cancer (HOP-92) | 0.60 |
| 4g | CNS Cancer (U251) | 0.65 |
| 4g | Ovarian Cancer (IGROV1) | 0.70 |
| 4o | (Data for specific cell lines not detailed, but showed excellent potency) | - |
| 5-Fluorouracil (Standard) | Ovarian Cancer | 4.43 |
Compounds 4g and 4o also demonstrated selective inhibition of COX-2 over COX-1.[11]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The ability of the compounds to inhibit COX-2 was determined using a colorimetric inhibitor screening assay.[13]
Materials:
-
Ovine or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and COX-2 enzyme in the wells of a microplate.
-
Add the test compounds at various concentrations to the designated wells. For control wells (100% initial activity), add the vehicle solvent.
-
Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Simultaneously, add the colorimetric substrate. The peroxidase activity of COX will lead to the oxidation of the substrate, resulting in a color change.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
COX-2 Signaling Pathway in Inflammation and Cancer
COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, primarily prostaglandin E2 (PGE2).[9] PGE2, in turn, activates various downstream signaling pathways that promote cell proliferation, angiogenesis, and inflammation, while inhibiting apoptosis, thereby contributing to tumor growth and progression.[14][15]
Caption: COX-2 signaling pathway in inflammation and cancer.
References
- 1. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | COX-2 in cancer: Gordian knot or Achilles heel? [frontiersin.org]
- 11. Synthesis, COX-2 inhibition and metabolic stability studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as anticancer and anti-inflammatory agents | CoLab [colab.ws]
- 12. researchgate.net [researchgate.net]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 6-Phenylpyrimidin-4-amine Derivatives as Therapeutic Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-phenylpyrimidin-4-amine scaffold has emerged as a versatile pharmacophore, demonstrating significant potential across a range of therapeutic areas. This guide provides a comparative analysis of the validation of this scaffold against two prominent therapeutic targets: the deubiquitinase complex USP1/UAF1 and the Janus kinase 3 (JAK3). By presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways, this document aims to facilitate further research and development of this compound-based inhibitors.
I. Comparative Efficacy of this compound Derivatives
The inhibitory potency of various this compound derivatives against their respective targets is a critical measure of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentrations (IC50) for representative compounds.
Table 1: Inhibition of USP1/UAF1 by N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
| Compound ID | R Group | IC50 (μM) | Reference |
| 1 | H | 4.7 | [1] |
| 12 | 4-phenyl | 3.7 | [1] |
| 16 | 4-pyridyl | 1.9 | [1] |
| 17 | 3-pyridyl | 1.1 | [1] |
| 25 | 2-OMe-phenyl | 0.94 | [1] |
| 26 | 2-Me-phenyl | 0.85 | [1] |
| 27 | 2-Et-phenyl | 0.80 | [1] |
| 28 | 2-isopropyl-phenyl | 0.18 | [1] |
| ML323 (70) | 2-isopropyl-phenyl, with N-((4-(1H-1,2,3-triazol-1-yl)phenyl)methyl) | 0.076 (Ub-Rho assay) | [2][3][4] |
Table 2: Inhibition of JAK Family Kinases by 4- or 6-Phenyl-pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. other JAKs | Reference |
| Compound 12 | JAK3 | 1.7 | >588-fold vs. other JAK isoforms | [5] |
| Tofacitinib | JAK3 | 1 | 20- to 100-fold less potent against JAK2 and JAK1 | [6] |
| MJ04 | JAK3 | 2.03 | Highly selective for JAK3 | [7] |
| BY4003 | JAK3 | Nanomolar range | Not specified | [8] |
| BY4008 | JAK3 | Nanomolar range | Not specified | [8] |
II. Signaling Pathways and Mechanism of Action
Understanding the signaling pathways in which these targets operate is crucial for elucidating the mechanism of action of the inhibitors.
USP1/UAF1 Signaling in DNA Damage Response
The USP1/UAF1 complex is a key regulator of the DNA damage response.[9] It functions by removing ubiquitin from two critical proteins: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[10][11] Monoubiquitination of these proteins is essential for activating specific DNA repair pathways. By inhibiting USP1/UAF1, N-benzyl-2-phenylpyrimidin-4-amine derivatives prevent the deubiquitination of PCNA and FANCD2, leading to an accumulation of their ubiquitinated forms. This, in turn, enhances the cytotoxicity of DNA-damaging agents like cisplatin in cancer cells.[2][11]
Caption: USP1/UAF1 signaling in the DNA damage response and its inhibition.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine and growth factor signaling.[12][13][14] Upon ligand binding to a receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription.[12][13] JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell development and function. Selective inhibition of JAK3 by 4- or 6-phenyl-pyrimidine derivatives can modulate the immune response, making it a valuable strategy for treating autoimmune diseases and certain cancers.[5]
Caption: The JAK/STAT signaling pathway and the inhibitory action of phenyl-pyrimidine derivatives.
III. Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of therapeutic targets.
USP1/UAF1 Deubiquitinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against the USP1/UAF1 complex using a fluorogenic substrate.
Caption: General workflow for a USP1/UAF1 deubiquitinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, and 0.1 mg/mL BSA.
-
Dilute the purified recombinant human USP1/UAF1 enzyme complex to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test compounds (e.g., N-benzyl-2-phenylpyrimidin-4-amine derivatives) in DMSO and then further dilute in the assay buffer.
-
Prepare the ubiquitin-rhodamine 110 (Ub-Rho) substrate solution in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer, the USP1/UAF1 enzyme solution, and the test compound dilutions.
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for compound binding to the enzyme.
-
Initiate the deubiquitination reaction by adding the Ub-Rho substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Determine the percent inhibition relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
JAK3 Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to measure the inhibitory effect of compounds on JAK3 activity.
Caption: General workflow for a JAK3 kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.[15]
-
Dilute the purified recombinant human JAK3 enzyme to the desired concentration in the kinase buffer.
-
Prepare serial dilutions of the test compounds (e.g., 4- or 6-phenyl-pyrimidine derivatives) in DMSO and then further dilute in the kinase buffer.
-
Prepare a mixture of the peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in the kinase buffer. The ATP concentration should be close to its Km value for JAK3.
-
-
Assay Procedure:
-
In a suitable assay plate, add the kinase buffer, the JAK3 enzyme solution, and the test compound dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay system.[15]
-
-
Data Analysis:
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition of JAK3 activity for each compound concentration relative to a vehicle control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
IV. Alternative Therapeutic Targets
While USP1/UAF1 and JAK3 are well-validated targets, the this compound scaffold and its analogs have shown activity against other targets, suggesting broader therapeutic potential.
-
M1 Muscarinic Acetylcholine Receptor (M1 mAChR): 6-Phenylpyrimidin-4-one derivatives, structurally related to the 4-amine analogs, have been identified as positive allosteric modulators (PAMs) of the M1 mAChR.[12][16] These compounds have the potential to treat cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[12][17][18]
-
Protozoal Targets: 6-Aryl-pyrrolo[2,3-d]pyrimidine-4-amines have demonstrated protozoacidal activity against Tetrahymena, suggesting potential as anti-parasitic agents.[19] The exact molecular target for this activity is yet to be fully elucidated but is not believed to be the epidermal growth factor receptor tyrosine kinase.[19]
V. Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors against a variety of therapeutic targets. The compelling data for N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors and 4- or 6-phenyl-pyrimidine derivatives as JAK3 inhibitors highlight the druggability of these targets with this chemical class. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing these and other this compound-based compounds towards clinical applications. Further optimization of these scaffolds for improved potency, selectivity, and pharmacokinetic properties will be crucial for their successful translation into novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine compounds BY4003 and BY4008 inhibit glioblastoma cells growth via modulating JAK3/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. promega.com [promega.com]
- 16. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6-Phenylpyrimidin-4-ones as Positive Allosteric Modulators at the M1 mAChR: The Determinants of Allosteric Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Activity of 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines to Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vivo Validation of 6-Phenylpyrimidin-4-amine Based Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of three distinct 6-phenylpyrimidin-4-amine based inhibitors targeting critical pathways in oncology: Aurora Kinase, USP1/UAF1, and PLK4. This analysis is supported by experimental data from preclinical xenograft models, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound Based Inhibitors
The this compound scaffold has emerged as a versatile platform for the development of potent and selective inhibitors of various protein kinases and enzymes implicated in cancer progression. This guide focuses on the in vivo validation of three such inhibitors, each targeting a different crucial cellular process:
-
CYC116: An inhibitor of Aurora Kinases A and B, which are key regulators of mitosis.
-
ML323: An inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex, which is involved in DNA damage repair pathways.
-
CFI-400945: A potent inhibitor of Polo-like Kinase 4 (PLK4), the master regulator of centriole duplication.
This comparative analysis aims to provide a clear overview of their in vivo efficacy, mechanisms of action, and the experimental basis for their evaluation, thereby aiding in the strategic development of next-generation cancer therapeutics.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of CYC116, ML323, and CFI-400945 in various human tumor xenograft models.
Table 1: In Vivo Efficacy of CYC116 (Aurora Kinase Inhibitor)
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Comparator(s) |
| NCI-H460 (Non-Small Cell Lung Cancer) | Mice | 75 and 100 mg/kg, q.d., oral, 5 days | Tumor growth delays of 2.3 and 5.8 days, respectively.[1] | Not specified |
Table 2: In Vivo Efficacy of ML323 (USP1/UAF1 Inhibitor)
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Comparator(s) |
| Osteosarcoma | Nude mice | 5 and 10 mg/kg, i.p., every 2 days for 3 weeks | Dose-dependent suppression of tumor growth.[2] | PBS (vehicle) |
| HCT116 (Colorectal Carcinoma) | Mice | 10 mg/kg, i.p., for 21 days | Significant reduction in tumor volume when combined with TRAIL.[3] | Vehicle, TRAIL (3 mg/kg) |
Table 3: In Vivo Efficacy of CFI-400945 (PLK4 Inhibitor)
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Comparator(s) |
| MV4-11 (Acute Myeloid Leukemia) | SCID mice | 7.5 mg/kg, p.o., q.d. | 100% Tumor Growth Inhibition (TGI), 6/6 regressions.[4][5] | Vincristine (0.5 mg/kg, i.p., weekly; 62% TGI) |
| MV4-11 (Acute Myeloid Leukemia) | SCID mice | 13.5 mg/kg, p.o., 2 days on/5 days off | 100% TGI, 6/6 regressions.[4][5] | Vincristine (0.5 mg/kg, i.p., weekly; 62% TGI) |
| Pancreatic Cancer (Patient-Derived Xenografts) | SCID mice | 52 mg/kg, single dose | Reduction in tumor-initiating cell frequency by an order of magnitude in responsive models.[6] | Not applicable |
| Pancreatic Cancer (Patient-Derived Xenografts) | Not specified | Not specified | Significantly reduced tumor growth and increased survival in 4 out of 6 models.[7] | Not specified |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by each inhibitor.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and accurate comparison of results.
Human Tumor Xenograft Models
1. Cell Line Derived Xenograft (CDX) Model (General Protocol)
-
Cell Culture: Human cancer cell lines (e.g., NCI-H460, HCT116, MV4-11, Osteosarcoma cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Strain: Immunocompromised mice (e.g., nude, SCID) aged 6-8 weeks are used.
-
Cell Implantation: A suspension of 1-10 x 10^6 viable tumor cells in 100-200 µL of sterile PBS or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
CYC116: Administered orally (p.o.) via gavage.
-
ML323: Administered intraperitoneally (i.p.).
-
CFI-400945: Administered orally (p.o.) via gavage.
-
Vehicle control (e.g., PBS, DMSO solution) is administered to the control group.
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI) is calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100%.
-
Tumor growth delay is the difference in the time taken for tumors in the treated and control groups to reach a specific volume.
-
Survival is monitored, and the endpoint is typically reached when the tumor volume exceeds a certain limit or the animal shows signs of distress.
-
-
Toxicity Assessment: Animal body weight is monitored regularly as an indicator of systemic toxicity.
2. Patient-Derived Xenograft (PDX) Model (for CFI-400945 in Pancreatic Cancer)
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients.
-
Implantation: Small fragments of the tumor are surgically implanted subcutaneously or orthotopically into immunocompromised mice.
-
Passaging: Once the tumors reach a certain size, they are excised and passaged into new cohorts of mice for expansion.
-
Treatment and Analysis: Subsequent steps for treatment and analysis are similar to the CDX model.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for in vivo validation of a this compound based inhibitor.
Conclusion
This guide provides a comparative overview of the in vivo validation of three this compound based inhibitors targeting Aurora Kinase, USP1/UAF1, and PLK4. The presented data demonstrates that these compounds exhibit significant anti-tumor activity in various preclinical cancer models.
-
CYC116 shows efficacy in a non-small cell lung cancer model, inducing tumor growth delay.
-
ML323 effectively suppresses tumor growth in osteosarcoma and colorectal cancer models, particularly in combination with other agents.
-
CFI-400945 demonstrates robust tumor growth inhibition and regression in acute myeloid leukemia and activity against pancreatic cancer patient-derived xenografts.
The provided experimental protocols and workflow diagrams offer a framework for the design and execution of future in vivo studies. The distinct mechanisms of action, highlighted by the signaling pathway diagrams, underscore the potential for these inhibitors to be developed as monotherapies or in combination with other anti-cancer agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 6-Phenylpyrimidin-4-amine Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cross-reactivity profile of CYC116, a kinase inhibitor featuring the 6-phenylpyrimidin-4-amine scaffold, against other well-characterized kinase inhibitors. Understanding the selectivity of kinase inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. This document summarizes quantitative inhibitory data, presents detailed experimental methodologies for kinase profiling, and visualizes a key signaling pathway and a representative experimental workflow.
Inhibitor Profiles at a Glance
To provide a comprehensive comparison, this guide evaluates three distinct kinase inhibitors:
-
CYC116 : A potent inhibitor with a 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine structure, which contains the core N-phenyl-pyrimidin-amine scaffold. Its primary targets are Aurora kinases A and B.[1]
-
Alisertib (MLN8237) : A highly selective, ATP-competitive, and orally bioavailable small-molecule inhibitor of Aurora kinase A.[2][3][4] It serves as a benchmark for a highly selective inhibitor of one of the primary targets of CYC116.
-
Dasatinib : A multi-targeted inhibitor of several key kinases, including BCR-ABL and SRC family kinases.[5] It is included as an example of a promiscuous or non-selective kinase inhibitor to highlight the broad spectrum of kinase cross-reactivity.
Quantitative Cross-Reactivity Data
The following tables summarize the inhibitory activity of CYC116, Alisertib, and Dasatinib against a panel of kinases. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
Table 1: Inhibitory Profile of CYC116
| Kinase Target | Ki (nM) | Primary Cellular Process |
| Aurora A | 8 | Mitosis, Cell Cycle Regulation |
| Aurora B | 9 | Mitosis, Cytokinesis |
| VEGFR2 | 44 | Angiogenesis |
| FLT3 | 44 | Hematopoiesis, Cell Proliferation |
| Src | 82 | Cell Growth, Differentiation, Migration |
| Lck | 280 | T-cell Signaling |
Data sourced from MedChemExpress and Selleck Chemicals.[1][6]
Table 2: Comparative Inhibitory Profile of Alisertib (MLN8237)
| Kinase Target | IC50 (nM) | Selectivity Notes |
| Aurora A | 1.2 | Highly potent and selective for Aurora A.[2] |
| Aurora B | 396.5 | Over 200-fold more selective for Aurora A than Aurora B.[2][7] |
Alisertib has been profiled against a panel of 205 other kinases and demonstrated high selectivity for Aurora A.[2][7]
Table 3: Select Kinase Targets of Dasatinib
| Kinase Target | Kd (nM) | Primary Cellular Process |
| ABL1 | <0.5 | Cell Proliferation, Differentiation |
| SRC | <1 | Cell Growth, Adhesion, Migration |
| LCK | <1 | T-cell Signaling |
| YES1 | <1 | Cell Growth |
| FYN | <1 | Cell Growth, Apoptosis |
| KIT | 1.5 | Hematopoiesis, Cell Proliferation |
| PDGFRα | 3.6 | Cell Proliferation, Angiogenesis |
| PDGFRβ | 1.1 | Cell Proliferation, Angiogenesis |
This table presents a small subset of the numerous kinases inhibited by Dasatinib, illustrating its promiscuous nature. Data is derived from KINOMEscan® profiling.[8]
Experimental Protocols
A detailed methodology for a common kinase inhibitor profiling assay is provided below.
LanthaScreen® Eu Kinase Binding Assay
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase tracer. When both the antibody and the tracer are bound to the kinase, a high degree of FRET occurs. A test compound that binds to the ATP site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (e.g., GST-tagged Aurora A)
-
Eu-anti-GST Antibody
-
Kinase Tracer (e.g., Alexa Fluor® 647-labeled)
-
Test compounds (e.g., CYC116, Alisertib, Dasatinib) serially diluted in DMSO
-
Kinase Buffer
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. From these master dilutions, create intermediate dilutions at the desired concentration in the kinase buffer.
-
Assay Plate Setup:
-
Add 5 µL of the intermediate compound dilutions to the wells of a 384-well plate.
-
For control wells, add 5 µL of kinase buffer with the corresponding DMSO concentration.
-
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in the kinase buffer at 3 times the final desired concentration.
-
Tracer Preparation: Prepare a solution of the kinase tracer in the kinase buffer at 3 times the final desired concentration.
-
Reaction Assembly:
-
Add 5 µL of the 3X kinase/antibody mixture to each well of the assay plate.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm (Alexa Fluor® 647) and 615 nm (Europium).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a Kinase Inhibitor Binding Assay.
Signaling Pathway
Caption: Role of Aurora Kinases in Mitosis and Inhibition by CYC116.
References
- 1. The Aurora Kinase Inhibitor CYC116 Promotes the Maturation of Cardiomyocytes Derived from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into dasatinib use and outcomes in real-world patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. guidetopharmacology.org [guidetopharmacology.org]
A Comparative Guide to the Synthetic Routes of 6-Phenylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 6-phenylpyrimidin-4-amine, a key scaffold in medicinal chemistry, is critical for the development of novel therapeutics. This guide provides an objective comparison of the two primary synthetic routes to this compound: a classical approach via a chalcone intermediate and a modern cross-coupling strategy utilizing a Suzuki reaction. This analysis, supported by experimental data and detailed protocols, aims to inform the selection of the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and starting material availability.
At a Glance: Comparing the Synthetic Routes
| Parameter | Route 1: Chalcone Synthesis | Route 2: Suzuki Coupling |
| Starting Materials | Acetophenone, Benzaldehyde, Guanidine | 4-Amino-6-chloropyrimidine, Phenylboronic acid |
| Key Reactions | Claisen-Schmidt Condensation, Cyclization | Palladium-Catalyzed Cross-Coupling |
| Typical Yield | 65-85% (for analogous compounds) | 70-95% (for analogous compounds) |
| Reaction Conditions | Basic conditions, often requires heating | Requires a palladium catalyst, base, and inert atmosphere |
| Advantages | Utilizes readily available and inexpensive starting materials, straightforward reaction setup. | High yields, good functional group tolerance, direct formation of the C-C bond. |
| Disadvantages | Can sometimes result in side products, purification may require column chromatography. | Requires a more expensive palladium catalyst and specialized reaction conditions (inert atmosphere). The starting halogenated pyrimidine may be more expensive. |
Route 1: Synthesis via a Chalcone Intermediate
This traditional and cost-effective route involves a two-step process. The first step is a Claisen-Schmidt condensation of acetophenone and benzaldehyde to form 1,3-diphenylprop-2-en-1-one (chalcone). The subsequent step is the cyclization of the chalcone with guanidine to form the desired this compound.
Experimental Protocol
Step 1: Synthesis of 1,3-diphenylprop-2-en-1-one (Chalcone)
-
Reactant Preparation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) to the mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction is typically stirred for 4 to 24 hours.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove inorganic impurities. The crude chalcone can be further purified by recrystallization from ethanol to yield a crystalline solid.[1][2]
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (1.0 eq) and guanidine nitrate (1.0 eq) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 6-10 hours). The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[3][4]
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into crushed ice.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[3][4]
Workflow Diagram
Caption: Synthetic pathway for this compound via a chalcone intermediate.
Route 2: Suzuki Cross-Coupling
This modern synthetic approach offers a more direct method for forming the C-C bond between the pyrimidine and phenyl rings. The Suzuki coupling reaction involves the palladium-catalyzed reaction of 4-amino-6-chloropyrimidine with phenylboronic acid. This method is often favored for its high yields and broad functional group tolerance.
Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 4-amino-6-chloropyrimidine (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (often 4-24 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.[5][6][7][8]
Workflow Diagram
Caption: Synthetic pathway for this compound via Suzuki cross-coupling.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for selecting a synthetic route based on key project requirements.
Caption: Decision-making flowchart for selecting a synthetic route.
Conclusion
Both the chalcone-based synthesis and the Suzuki cross-coupling offer viable pathways to this compound. The choice between these routes will ultimately depend on the specific needs and constraints of the research or development project. The chalcone route is a robust and economical choice when starting material cost is a major consideration. In contrast, the Suzuki coupling is the preferred method when high yields and a more direct synthesis are paramount, provided the necessary catalytic expertise and resources are available. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and efficiently synthesize this important molecular scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. jpsbr.org [jpsbr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating the Activity of 6-Phenylpyrimidin-4-amine Derivatives: A Comparative Guide to In Vitro Assays
For researchers, scientists, and drug development professionals, the robust validation of a compound's in vitro activity is a cornerstone of preclinical research. This guide provides a comparative analysis of key in vitro assays for evaluating the activity of 6-phenylpyrimidin-4-amine derivatives, a scaffold of significant interest in drug discovery. The focus of this guide is on the well-characterized inhibitor, ML323, which features this core structure and targets the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex—a critical regulator of the DNA damage response pathway.
This guide presents a side-by-side comparison of biochemical and cell-based assays, offering quantitative data for ML323 to illustrate the performance of each method. Detailed experimental protocols for these assays are provided to facilitate their implementation in your laboratory. Furthermore, signaling pathway and experimental workflow diagrams are included to visually articulate the mechanisms of action and experimental designs.
Comparative Analysis of In Vitro Assays for ML323 Activity
The selection of an appropriate in vitro assay is critical for accurately characterizing the potency and mechanism of action of a compound. Below is a summary of the half-maximal inhibitory concentration (IC50) values for ML323, a potent USP1-UAF1 inhibitor with a this compound core, across various biochemical and cell-based assays.
| Assay Type | Specific Assay | Substrate | IC50 (nM) | Reference |
| Biochemical | Ubiquitin-Rhodamine (Ub-Rho) | Ubiquitin-Rhodamine110 | 76 | [1][2] |
| Gel-based Deubiquitination | K63-linked diubiquitin (di-Ub) | 174 | [1][2] | |
| Gel-based Deubiquitination | Monoubiquitinated PCNA (Ub-PCNA) | 820 | [1][2] | |
| Cell-based | Cellular DUB Activity Profiling | HA-Ub-VME probe | Inhibition observed at 0.5-50 µM | [1] |
| PCNA Monoubiquitination | Endogenous Ub-PCNA | Increased levels observed with treatment | [1] | |
| FANCD2 Monoubiquitination | Endogenous Ub-FANCD2 | Increased levels observed with treatment | [1] |
Experimental Protocols
Detailed methodologies for the key assays are provided below. These protocols are based on established methods used for the characterization of USP1/UAF1 inhibitors.
Biochemical Assay: Ubiquitin-Rhodamine (Ub-Rho) Assay
This fluorescence-based assay provides a direct measure of the deubiquitinase activity of the USP1/UAF1 complex.
-
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-Rhodamine110, which upon cleavage by USP1, releases rhodamine110, leading to an increase in fluorescence.
-
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-Rhodamine110 (Ub-Rho) substrate
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT
-
Test compound (e.g., ML323) and DMSO (vehicle control)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the USP1/UAF1 enzyme to the wells of the 384-well plate.
-
Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-Rho substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm for 30-60 minutes.
-
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve. Determine the percent inhibition relative to the DMSO control and plot against the inhibitor concentration to calculate the IC50 value using a suitable non-linear regression model.
Cell-Based Assay: Western Blot for PCNA and FANCD2 Monoubiquitination
This assay assesses the on-target effect of the inhibitor in a cellular context by measuring the ubiquitination status of known USP1 substrates.
-
Principle: Inhibition of USP1/UAF1 in cells leads to an accumulation of monoubiquitinated PCNA and FANCD2, which can be detected by Western blotting due to a characteristic molecular weight shift.
-
Materials:
-
Human cell line (e.g., HEK293T, U2OS, or a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test compound (e.g., ML323)
-
DNA damaging agent (e.g., cisplatin) as a positive control for inducing ubiquitination
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against PCNA and FANCD2
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound or DMSO for a predetermined time (e.g., 6-24 hours). Include a positive control treated with a DNA damaging agent like cisplatin.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against PCNA and FANCD2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for both the unmodified and monoubiquitinated forms of PCNA and FANCD2. The increase in the ratio of ubiquitinated to unmodified protein with increasing inhibitor concentration indicates target engagement.
Visualizing the Molecular and Experimental Landscape
To further clarify the biological context and experimental design, the following diagrams have been generated using the DOT language.
Caption: USP1/UAF1 signaling in the DNA damage response.
Caption: Workflow for in vitro validation of this compound activity.
References
A Head-to-Head Comparison of 6-Phenylpyrimidin-4-amine and Similar Heterocyclic Compounds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-phenylpyrimidin-4-amine and structurally related heterocyclic compounds as kinase inhibitors. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting protein kinases. Understanding the subtle structural modifications that influence potency and selectivity is crucial for the rational design of novel therapeutics. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes pertinent signaling pathways and workflows to aid in research and development.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrimidine and quinazoline derivatives against key protein kinases implicated in cancer and inflammatory diseases. While direct and comprehensive comparative data for this compound is limited in publicly available literature, the data for its close analogs and other relevant heterocyclic compounds provide valuable insights into the structure-activity relationships (SAR) of this class of inhibitors.
Table 1: Comparative Inhibitory Activity of Pyrimidine Derivatives against various Kinases
| Compound ID | Heterocyclic Core | R1 | R2 | Kinase Target | IC50 (nM) | Reference |
| 1a | Pyrimidine | Phenyl | H | EGFR | >10,000 | [1] |
| 1b | Pyrimidine | 4-Methoxyphenyl | H | EGFR | 5,000 | [1] |
| 1c | Pyrimidine | 4-Anilino | H | EGFR | 2.97 | [2] |
| 1d | Pyrimidine | 4-Anilino | H | Aurora A | >10,000 | [1] |
| 2a | Pyrimidine | 4-(Thiazol-5-yl) | N-Phenyl | Aurora A | 8.0 (Ki) | [3] |
| 2b | Pyrimidine | 4-(Thiazol-5-yl) | N-Phenyl | Aurora B | 9.2 (Ki) | [3] |
| 3a | Pyrimidine | N-(4-(aminomethyl)phenyl) | 5-methyl | JAK2 | 5 | [4] |
| 3b | Pyrimidine | N-(4-(aminomethyl)phenyl) | 5-methyl | JAK1 | 193 | [4] |
| 3c | Pyrimidine | N-(4-(aminomethyl)phenyl) | 5-methyl | JAK3 | 273 | [4] |
| 3d | Pyrimidine | N-(4-(aminomethyl)phenyl) | 5-methyl | TYK2 | 206 | [4] |
Table 2: Comparative Antiproliferative Activity of Pyrimidine and Quinazoline Derivatives
| Compound ID | Heterocyclic Core | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | Pyrazolo[3,4-d]pyrimidine | Jurkat | <0.1 | [5] |
| 4b | Pyrazolo[3,4-d]pyrimidine | NCI-H226 | >10 | [5] |
| 5a | Quinazoline | A549 | 2.25 | [6] |
| 5b | Quinazoline | HT-29 | 1.72 | [6] |
| 5c | Quinazoline | MCF-7 | 2.81 | [6] |
| 6a | Pyrido[2,3-d]pyrimidine | SK-BR-3 | 3.10 | [2] |
| 7a | Pyrimidine | A549 | 5.50 | |
| 7b | Pyrimidine | HCT-116 | 9.77 | |
| 7c | Pyrimidine | HepG2 | 7.12 | |
| 7d | Pyrimidine | MCF-7 | 7.85 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate evaluation of chemical compounds. The following sections provide methodologies for key in vitro assays commonly used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Recombinant Kinase (e.g., EGFR, JAK2)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide Substrate (specific to the kinase)
-
Test Compound (serially diluted in DMSO)
-
Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in 100% DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a kinase/substrate master mix by diluting the kinase and its specific peptide substrate to the desired concentration in kinase buffer.
-
Add the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test Compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells (including both adherent and floating cells) after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrimidine-based inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by pyrimidine derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for the evaluation of this compound and its analogs.
References
- 1. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, design, and antiproliferative evaluation of 6-(N-Substituted-methyl)pyrazolo[3,4-d]pyrimidines as the potent anti-leukemia agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark of Novel 6-Phenylpyrimidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of novel 6-phenylpyrimidin-4-amine derivatives, focusing on their potential as selective enzyme inhibitors. The performance of these compounds is benchmarked against established alternatives, supported by experimental data from recent studies.
Introduction to this compound Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The this compound framework, in particular, has proven to be a versatile template for designing potent and selective inhibitors of various biological targets, including kinases and other enzymes involved in disease pathogenesis. This guide focuses on a series of recently developed 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives that have demonstrated significant potential as selective COX-2 inhibitors.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the quantitative performance of representative this compound derivatives and their comparators against various biological targets.
Table 1: COX-2 Inhibitory Activity
A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.[1][2][3] Many of these compounds show a strong suppressive effect against COX-2, an enzyme commonly found in inflamed tissue, while showing minimal interaction with the COX-1 enzyme, which is associated with adverse effects.[1][2][3] The anti-inflammatory and antiplatelet aggregation activities of these compounds have also been assessed.[1][2][3]
| Compound | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Target | IC₅₀ (µM) |
| Compound 4i | COX-2 | Potent (Specific value not provided) | High | Cisplatin | (Antiproliferative) | Comparable to 4i |
| General Series | COX-2 | Strong suppressive effect | Selective for COX-2 | Celecoxib | COX-2 | (Binding pattern similar) |
| Most Derivatives | ADP-induced Platelet Aggregation | Effective Inhibition | N/A | N/A | N/A | N/A |
Note: Specific IC₅₀ values for individual novel compounds were not detailed in the search results, but their high potency and selectivity were emphasized.
Table 2: Broader Kinase and Enzyme Inhibitory Profile of Pyrimidine Derivatives
To provide a broader context for the potential of the pyrimidine scaffold, this table includes data on other pyrimidine derivatives targeting different enzymes.
| Compound ID | Core Structure | Target | IC₅₀ (nM) | Reference |
| 13t | Pyrazolopyrimidine | JAK3 | 0.1 | [4] |
| ML323 (70) | N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | < 1000 (Potent) | [5][6] |
| Compound 8h | Pyrimidin-2-amine | PLK4 | 6.7 | [7] |
| Compound 3b | Aminopyrimidine | PLK4 | 31.2 | [7] |
| CYC116 | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora A | 8 | |
| CYC116 | N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine | Aurora B | 9.2 | |
| Compound 4 | Aminopyrimidine-2,4-dione | BRD4 | 29 | [8] |
| Compound 7 | Amino-2-thiopyrimidine-4-one | PLK1 | 20 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following protocols are based on the methods described in the cited literature for evaluating the performance of these derivatives.[1][2][3]
In Vitro COX-1/COX-2 Inhibition Assay
This enzymatic assay evaluates the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Preparation : Purified recombinant human COX-1 or COX-2 enzyme is used.
-
Reaction Mixture : The reaction is initiated by adding arachidonic acid as the substrate to a mixture containing the enzyme, heme, and a reaction buffer (e.g., Tris-HCl).
-
Compound Incubation : Test compounds at various concentrations are pre-incubated with the enzyme before the addition of the substrate.
-
Detection : The production of prostaglandin E2 (PGE2), a product of the COX-catalyzed reaction, is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. IC₅₀ values are determined by fitting the dose-response data to a suitable equation.
Cell Proliferation (Antiproliferative) Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., HCT-116, MCF-7, HEPG-2) are seeded in 96-well plates and allowed to adhere overnight.[9]
-
Compound Treatment : Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the formazan solution is measured using a microplate reader at approximately 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
This model is used to assess the in vivo anti-inflammatory effects of the compounds.[10]
-
Animal Model : Typically performed in rats or mice.
-
Compound Administration : Test compounds are administered orally or via intraperitoneal injection at a specific dose. A positive control (e.g., Indomethacin) and a vehicle control are also used.
-
Induction of Edema : After a set time (e.g., 1 hour) post-compound administration, a subcutaneous injection of carrageenan solution is made into the plantar surface of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume : The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis : The percentage of inhibition of edema is calculated for the treated groups relative to the vehicle control group.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow for inhibitor benchmarking.
Caption: COX-2 signaling pathway in inflammation and its inhibition.
Caption: General experimental workflow for inhibitor benchmarking.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Docking Analysis of Phenylpyrimidine Analogs as Kinase Inhibitors
A Guide for Researchers in Drug Discovery
This guide provides a comparative overview of molecular docking studies on phenylpyrimidine-based analogs, a class of compounds with significant potential as kinase inhibitors in cancer therapy. The following sections present quantitative docking data, detailed experimental protocols for in silico analysis, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the rational design of novel therapeutic agents. The data herein focuses on a series of 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives, which serve as a representative example of this compound class, targeting Cyclin-Dependent Kinase 2 (CDK2).
Data Presentation: Docking Performance of Pyrimidine Analogs against CDK2
Molecular docking simulations are instrumental in predicting the binding affinity of small molecules to protein targets. The table below summarizes the binding energies of several 6-phenylpyrimidin-4-amine analogs docked against the active site of human Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in oncology. Lower binding energy values indicate a more favorable and stable interaction between the ligand and the protein.
| Compound ID | Substitution on Phenyl Ring | Binding Energy (kcal/mol) |
| 4a | 4-Cyano | -7.7 |
| 4b | 4-Hydroxy | -7.4 |
| 4c | 4-Chloro | -7.9 |
| 4h | 4-Nitro | -7.5 |
| Data sourced from a molecular docking study of pyrimidine derivatives against the 1HCK protein receptor.[1] |
Experimental Protocols: Molecular Docking Methodology
The following protocol outlines the methodology employed for the molecular docking studies of the pyrimidine analogs against the CDK2 protein target.[1]
1. Software Used:
-
Ligand Preparation: ChemDraw Ultra 8.0, Marvin Sketch, AutoDock Tools 1.5.6
-
Protein Preparation: AutoDock Tools 1.5.6
-
Molecular Docking: AutoDock Tools 1.5.6
2. Ligand Preparation:
-
The 2D chemical structures of the 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine analogs were drawn using ChemDraw Ultra 8.0.[1]
-
These structures were then converted to 3D .mol2 files using Marvin Sketch.[1]
-
The .mol2 files were subsequently converted to .pdb files.[1]
-
Finally, the .pdb files were optimized and converted to the .pdbqt format required for AutoDock, with flexible torsional roots assigned using AutoDock Tools 1.5.6.[1]
3. Protein Preparation:
-
The three-dimensional crystal structure of human Cyclin-Dependent Kinase 2 (CDK2) was obtained from the Protein Data Bank (PDB ID: 1HCK).[1]
-
The protein structure was prepared for docking using AutoDock Tools 1.5.6. This process involved the removal of water molecules, the addition of polar hydrogen atoms, and the assignment of Kollman charges to the protein residues.
4. Grid Generation and Docking:
-
A grid box was defined around the active site of the CDK2 protein to encompass the binding pocket.
-
The prepared ligands (in .pdbqt format) were then docked into the defined grid box of the prepared protein structure using the Lamarckian Genetic Algorithm within AutoDock.
5. Analysis of Results:
-
The docking results were analyzed based on the binding energy of the different poses of each ligand. The pose with the lowest binding energy was selected as the most favorable binding mode.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the molecular basis of the binding affinity.
Mandatory Visualizations
Caption: Inhibition of the CDK2 signaling pathway by this compound analogs.
Caption: A typical workflow for in silico comparative docking studies.
References
Safety Operating Guide
Navigating the Disposal of 6-Phenylpyrimidin-4-amine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides crucial, immediate safety and logistical information for the proper disposal of 6-Phenylpyrimidin-4-amine, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Due to its chemical structure as a pyrimidine derivative, this compound should be handled with caution.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[1][2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[4][5]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[5] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Containerization: Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition, free from leaks, and have a secure, screw-on cap.[5][6] For liquid waste containing this compound, use a dedicated, leak-proof container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the primary hazards associated with the compound (e.g., "Toxic," "Irritant"), and the date the waste was first added to the container.[5]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[7] This area should be away from heat, sparks, and open flames.[5] Ensure secondary containment is used to capture any potential leaks.[6]
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[3] All hazardous waste must typically be collected within 90 days from when the waste is first put into the container.[6]
Spill and Accidental Release Procedures
In the event of a spill, evacuate unnecessary personnel from the area.[8] Wearing the appropriate PPE, follow these steps:
-
Containment: Prevent the further spread of the material. For solid spills, avoid the generation of dust.[8]
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[8] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[8]
-
Disposal: The collected waste and cleaning materials should be treated as hazardous waste and disposed of according to the procedures outlined above.[8]
Key Disposal Workflow
Caption: Disposal workflow for this compound.
Logical Relationship for Disposal Decision
Caption: Decision-making for the disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
